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  • Product: 3-(4-Methoxyphenoxy)propane-1-sulfonamide
  • CAS: 919353-97-2

Core Science & Biosynthesis

Foundational

The Structure-Activity Relationship of Methoxyphenoxy Sulfonamides: A Technical Guide for Drug Development Professionals

Introduction: The Versatility of the Methoxyphenoxy Sulfonamide Scaffold The methoxyphenoxy sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in tar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Methoxyphenoxy Sulfonamide Scaffold

The methoxyphenoxy sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities implicated in oncogenesis. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of this chemical class, offering insights for researchers, scientists, and drug development professionals. By dissecting the roles of individual structural components—the methoxyphenoxy moiety, the sulfonamide linker, and peripheral substituents—we aim to illuminate the path toward the rational design of potent and selective therapeutic agents. Our focus will be on three primary areas where these compounds have shown significant promise: tubulin polymerization, kinase signaling, and carbonic anhydrase inhibition.

Core Structural-Activity Relationship (SAR) Insights

The biological activity of methoxyphenoxy sulfonamides is intricately governed by the interplay of its constituent parts. Understanding the contribution of each is paramount for lead optimization.

The Methoxyphenoxy Ring System: A Key to Potency and Selectivity

The methoxy-substituted phenoxy ring is a critical determinant of activity. The position and number of methoxy groups can profoundly influence binding affinity and selectivity for different targets. For instance, in the context of tubulin inhibitors, a trimethoxyphenyl ring is often pivotal for high potency.[1] This is exemplified in numerous potent diarylsulfonamides that bind to the colchicine site of tubulin.[1]

The Sulfonamide Linker: More Than Just a Connector

The sulfonamide group (-SO₂NH-) is not merely a passive linker but an active participant in target binding. It often acts as a hydrogen bond donor and acceptor, forming crucial interactions within the active sites of enzymes like carbonic anhydrases and kinases.[2][3] The acidity of the sulfonamide proton can be modulated by the electronic nature of the attached aromatic rings, which in turn affects binding affinity.

Terminal Substituents: Fine-Tuning Activity and Pharmacokinetics

Modifications to the terminal aromatic or heterocyclic ring system offer a powerful means to fine-tune the pharmacological profile of methoxyphenoxy sulfonamides. These substituents can influence potency, selectivity, solubility, and metabolic stability. For example, the addition of halogen atoms or small alkyl groups to the terminal ring has been shown to enhance anticancer activity in some series.

Therapeutic Targeting Strategies

Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton of Cancer Cells

Methoxyphenoxy sulfonamides have been extensively investigated as inhibitors of tubulin polymerization, a validated strategy in cancer chemotherapy.[4] These agents typically bind to the colchicine site on β-tubulin, preventing the formation of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

A detailed analysis of various synthesized analogs reveals key SAR trends for tubulin polymerization inhibitors:

Compound SeriesR1 (Phenoxy Ring)R2 (Terminal Ring)IC50 (Tubulin Polymerization, µM)Anticancer Activity (GI50, nM)
Series A 4-OCH₃2-Cl, 5-CH₃-PhenylNot specified48.8 (Leukemia)[4]
Series B 4-OCH₃1-NaphthylNot specified44.7 (Leukemia)[4]
Series C 3,4,5-(OCH₃)₃Varied PhenylVariesVaries[1]

This table is a representative summary. For detailed data, please refer to the cited literature.

The data suggests that substitutions on the terminal phenyl ring significantly impact anticancer potency. Specifically, a 2-chloro-5-methylphenyl or a 1-naphthyl group on the sulfonamide nitrogen can lead to potent leukemia inhibitors.[4] The 3,4,5-trimethoxyphenyl moiety on the other ring is a recurring feature in potent tubulin inhibitors.[1]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a standard procedure for assessing the inhibitory effect of methoxyphenoxy sulfonamides on tubulin polymerization.

Materials:

  • Lyophilized tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)

  • Guanosine-5'-triphosphate (GTP) solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Nocodazole, Colchicine)

  • Negative control (DMSO vehicle)

  • 96-well, black, flat-bottom microtiter plate

  • Temperature-controlled fluorometer

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL.

    • Prepare a 1 mM GTP working solution in G-PEM buffer.

    • Prepare serial dilutions of test compounds and controls in G-PEM buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add 10 µL of the diluted test compounds, controls, or vehicle to the appropriate wells.

    • Prepare the tubulin/GTP/reporter mixture by combining the tubulin solution, GTP working solution, and fluorescent reporter.

    • Add 90 µL of the tubulin/GTP/reporter mixture to each well for a final volume of 100 µL.

  • Data Acquisition:

    • Immediately place the plate into a fluorometer pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[6]

Logical Workflow: From SAR to Lead Compound

SAR_Workflow cluster_0 SAR Analysis cluster_1 Lead Identification & Optimization A Initial Library of Methoxyphenoxy Sulfonamides B Systematic Modification of: - Methoxy Group Position/Number - Terminal Ring Substituents - Sulfonamide Linker A->B Design C In Vitro Screening (e.g., Tubulin Polymerization Assay) B->C Synthesis & Testing D Quantitative Data Analysis (IC50/GI50 Values) C->D Data Collection E Identify Potent Hits D->E Identification F Establish SAR Trends E->F G In Silico Modeling (Docking Studies) F->G Mechanistic Insight H Lead Optimization: Improve Potency, Selectivity, and ADME Properties F->H G->H I In Vivo Efficacy Studies H->I Preclinical Development

Caption: A logical workflow for the development of methoxyphenoxy sulfonamide-based tubulin inhibitors.

Kinase Inhibition: Targeting Dysregulated Signaling Pathways

The PI3K/AKT/mTOR signaling pathway is frequently overactive in cancer, promoting cell growth, proliferation, and survival.[7] Methoxyphenoxy sulfonamides have been identified as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[8]

The design of these inhibitors often involves three key structural components that interact with specific pockets in the kinase active site: an affinity binding pocket, a hinge binding pocket, and a ribose binding pocket.[9]

MoietyInteraction PocketKey Structural Features
Methoxyphenoxy Sulfonamide Affinity Binding PocketThe 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide has shown strong PI3K inhibitory activity.[9]
Heterocyclic Core Hinge Binding PocketN-containing heterocycles are crucial for interacting with key amino acid residues like Val851.[9]
Side Chains Ribose Binding PocketOptimization of this part can enhance metabolic stability and oral bioavailability.[9]

Signaling Pathway: PI3K/AKT/mTOR Inhibition

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Inhibitor Methoxyphenoxy Sulfonamide Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by methoxyphenoxy sulfonamides.

Carbonic Anhydrase Inhibition: Targeting the Tumor Microenvironment

Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, play a crucial role in maintaining the pH balance in the tumor microenvironment.[10][11] By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, they contribute to an acidic extracellular pH, which promotes tumor growth and metastasis.[11] Sulfonamides are a well-established class of CA inhibitors, and methoxyphenoxy sulfonamides have been explored for their potential to selectively target these tumor-associated isoforms.[12][13]

The primary interaction of sulfonamide-based inhibitors with CAs involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[14] The methoxyphenoxy and terminal ring portions of the molecule extend into the active site cavity, and their interactions with surrounding amino acid residues determine the inhibitor's potency and isoform selectivity.

Compound FeatureInteractionImpact on Activity
Sulfonamide Group Zinc bindingEssential for inhibitory activity.[14]
Aromatic/Heterocyclic Rings Hydrophobic/hydrophilic interactions with active site residuesDetermines isoform selectivity.[2]
Substituents on Rings Steric and electronic effectsFine-tunes binding affinity.

Selective inhibition of CA IX and XII over the ubiquitous cytosolic isoforms CA I and II is a key objective in the design of anticancer sulfonamides to minimize off-target effects.[12][15]

Synthetic Strategies

The synthesis of methoxyphenoxy sulfonamides generally involves the reaction of a substituted benzenesulfonyl chloride with an appropriate methoxyaniline or related amine.

General Synthetic Protocol:

  • Formation of the Sulfonyl Chloride: A substituted benzene can be treated with chlorosulfonic acid to generate the corresponding benzenesulfonyl chloride.

  • Sulfonamide Formation: The benzenesulfonyl chloride is then reacted with a methoxyaniline in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield the desired methoxyphenoxy sulfonamide.[16][17]

Example Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide:

A representative synthesis involves reacting 4-nitrobenzenesulfonyl chloride with p-anisidine in the presence of sodium carbonate in an aqueous medium.[16]

Conclusion and Future Directions

The methoxyphenoxy sulfonamide scaffold represents a highly adaptable platform for the development of novel anticancer agents. The structure-activity relationships discussed herein highlight the critical roles of the methoxy substitution pattern, the sulfonamide linker, and the terminal substituents in dictating the biological activity and target selectivity. Future research in this area should focus on:

  • Enhancing Isoform Selectivity: Particularly for kinase and carbonic anhydrase inhibitors, achieving high selectivity is crucial to minimize off-target toxicities.

  • Overcoming Drug Resistance: Investigating modifications that can circumvent known resistance mechanisms, such as those associated with tubulin-binding agents.

  • Improving Pharmacokinetic Properties: Optimizing solubility, metabolic stability, and oral bioavailability to translate potent in vitro activity into in vivo efficacy.

By leveraging the insights from SAR studies and employing rational drug design principles, the full therapeutic potential of methoxyphenoxy sulfonamides can be realized in the ongoing fight against cancer.

References

  • Carbonic Anhydrases: Role in pH Control and Cancer. PMC. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. MDPI. [Link]

  • Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. ResearchGate. [Link]

  • The PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Chemical structure of tubulin inhibitor sulphonamides and summary of... ResearchGate. [Link]

  • Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Publishing. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PubMed. [Link]

  • Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? PubMed. [Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. [Link]

  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. PubMed. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors. PubMed. [Link]

  • The synthetic compound CC-5079 is a potent inhibitor of tubulin polymerization and tumor necrosis factor-alpha production with antitumor activity. PubMed. [Link]

Sources

Exploratory

Carbonic anhydrase inhibition profile of 3-(4-Methoxyphenoxy)propane-1-sulfonamide

Technical Monograph: Carbonic Anhydrase Inhibition Profile of 3-(4-Methoxyphenoxy)propane-1-sulfonamide Executive Summary: The Ligand Architecture 3-(4-Methoxyphenoxy)propane-1-sulfonamide (CAS: 919353-97-2) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Carbonic Anhydrase Inhibition Profile of 3-(4-Methoxyphenoxy)propane-1-sulfonamide

Executive Summary: The Ligand Architecture

3-(4-Methoxyphenoxy)propane-1-sulfonamide (CAS: 919353-97-2) represents a distinct class of Carbonic Anhydrase Inhibitors (CAIs) characterized by an aliphatic primary sulfonamide "warhead" linked to an aromatic "tail" via a flexible ether spacer. Unlike classical clinical inhibitors (e.g., Acetazolamide) which utilize aromatic or heterocyclic sulfonamides, this compound leverages an aliphatic anchor.

This structural distinction is critical for researchers. Aliphatic sulfonamides typically possess higher


 values (

) compared to their aromatic counterparts (

), altering their ionization state at physiological pH. Consequently, the inhibitory potency of this molecule relies heavily on the "Tail Approach" —where the 4-methoxyphenoxy moiety interacts with hydrophobic pockets (hydrophobic wall) of the enzyme active site to compensate for the lower fraction of the anionic, zinc-binding species.

Structural Biology & Mechanism of Action

The Zinc-Binding Mechanism

The inhibition mechanism follows the classical reversible coordination model, but with specific kinetic constraints due to the aliphatic chain.

  • Ionization: The active species is the deprotonated sulfonamido anion (

    
    ).
    
  • Coordination: The nitrogen atom coordinates directly to the

    
     ion at the bottom of the 15 Å deep active site cone, displacing the catalytic water molecule/hydroxide ion (zinc-bound solvent).
    
  • Stabilization: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199 (in hCA II), locking the inhibitor in a tetrahedral geometry.

The "Tail" Interaction (Selectivity Filter)

The 3-(4-methoxyphenoxy)propyl chain acts as the selectivity filter.

  • Linker (

    
     Propyl):  Provides rotational freedom, allowing the tail to orient away from the hydrophilic half of the active site (Asn62, His64).
    
  • Tail (4-Methoxyphenoxy): Designed to engage the hydrophobic pocket (residues Val121, Leu198, Phe131 in hCA II). The para-methoxy group adds electron density and potential van der Waals contacts, critical for differentiating between the ubiquitous hCA II (glaucoma target) and the transmembrane hCA IX/XII (hypoxic tumor targets).

CA_Inhibition_Mechanism Ligand 3-(4-Methoxyphenoxy) propane-1-sulfonamide Ionization Deprotonation (pKa ~10.5) Ligand->Ionization Physiological pH Hydrophobic Tail Interaction (Phe131/Val121) Ligand->Hydrophobic Tail Orientation Anion Active Anion (R-SO2NH-) Ionization->Anion Equilibrium Zn_Bind Zn(II) Coordination (Displaces H2O) Anion->Zn_Bind Warhead Entry Inhibition Catalytic Arrest (Ki Determination) Zn_Bind->Inhibition Hydrophobic->Inhibition Stabilization

Figure 1: Mechanistic pathway of aliphatic sulfonamide inhibition emphasizing the dual role of the zinc-binding group (ZBG) and the hydrophobic tail.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To accurately profile this compound, one cannot rely on standard esterase assays (using p-nitrophenyl acetate) due to their low sensitivity for potent inhibitors. The Stopped-Flow CO2 Hydration Assay is the gold standard for measuring the inhibition constant (


).
Reagents & Setup
  • Instrument: Applied Photophysics SX.18MV-R (or equivalent) stopped-flow spectrophotometer.

  • Indicator: Phenol Red (0.2 mM) for monitoring pH change.

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
     saturated water (approx. 1.7 mM at 25°C).
    
  • Enzymes: Recombinant hCA I, II, IX, and XII (commercially available or expressed in E. coli).

Step-by-Step Methodology
  • Preparation of Inhibitor Stock:

    • Dissolve 3-(4-Methoxyphenoxy)propane-1-sulfonamide in DMSO (10 mM stock).

    • Critical: Dilute serially in the assay buffer. Ensure final DMSO concentration in the reaction cell is <0.1% to prevent enzyme denaturation.

  • The Reaction Mix (The "Shot"):

    • Syringe A: Enzyme (e.g., hCA II, 10 nM) + Indicator (Phenol Red) + Inhibitor (Variable Conc: 0.1 nM – 10 µM).

    • Syringe B:

      
      -saturated water.[1]
      
  • Kinetic Measurement:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

    • Monitor absorbance at 557 nm (Phenol Red isosbestic point shift).

    • The reaction follows the hydration:

      
      .[2]
      
    • The acidification rate (

      
      ) is calculated from the initial slope of the absorbance trace.
      
  • Data Analysis (Cheng-Prusoff):

    • Determine

      
       by plotting reaction rate (
      
      
      
      ) vs. log[Inhibitor].
    • Calculate

      
       using the Cheng-Prusoff equation adapted for substrate saturation:
      
      
      
      
      (Note: For
      
      
      hydration,
      
      
      , so
      
      
      is a common approximation, but exact calculation is preferred).

StoppedFlow_Protocol Stock Inhibitor Stock (DMSO) SyringeA Syringe A: Enzyme + Indicator + Inhibitor Stock->SyringeA Dilution Mixing Rapid Mixing (Stopped-Flow Cell) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Detection Absorbance @ 557nm (Phenol Red) Mixing->Detection < 10ms dead time Calc Calculate Ki (Cheng-Prusoff) Detection->Calc Initial Rate Data

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay, the definitive method for profiling CA inhibition kinetics.

Profiling & Selectivity Interpretation

When analyzing the data for 3-(4-Methoxyphenoxy)propane-1-sulfonamide, researchers should expect the following profile characteristics based on the Aryloxyalkyl-sulfonamide SAR (Structure-Activity Relationship):

IsoformExpected Affinity (

)
Structural RationaleClinical Relevance
hCA I Weak (> 10 µM) The active site of hCA I is smaller and more restricted. The bulky methoxyphenoxy tail often clashes with residues near the entrance, leading to poor inhibition.Low (Off-target)
hCA II Moderate (10 - 500 nM) The "workhorse" isoform. The flexible propyl linker allows the tail to find the hydrophobic pocket, but the aliphatic ZBG is less potent than aromatic ones.Glaucoma / Edema
hCA IX Potent (Sub-nanomolar) Transmembrane isoform. Known to accommodate flexible "tailed" inhibitors effectively. The methoxy group may interact favorably with the hydrophobic patch formed by Val131.Hypoxic Tumors
hCA XII Variable (nM range) Similar to IX, often targeted by sulfonamides with ether linkers.Cancer / Glaucoma

Selectivity Index (SI): The key metric for this compound is the ratio of


.
  • If SI > 1, the compound is selective for the tumor-associated isoform (IX), making it a candidate for anticancer therapy without the systemic side effects of CA II inhibition.

  • Note: Aliphatic sulfonamides often show surprising selectivity profiles compared to benzene-sulfonamides due to the lack of

    
    -stacking interactions near the Zinc ion.
    

Synthesis Pathway (Verification)

To ensure the integrity of the material being tested, the synthesis typically follows this validated pathway:

  • Nucleophilic Substitution: Reaction of 4-methoxyphenol with 1,3-dibromopropane (or 3-bromo-1-propanol) under basic conditions (

    
    , Acetone) to form the ether linkage.
    
  • Thiol Formation: Conversion of the terminal bromide to a thiol (using thiourea or NaSH).

  • Oxidative Chlorination: Oxidation of the thiol to sulfonyl chloride (

    
     or 
    
    
    
    ).
  • Amidation: Reaction with aqueous ammonia (

    
    ) to yield the final 3-(4-Methoxyphenoxy)propane-1-sulfonamide .
    

Quality Control: Purity must be verified via


-NMR (DMSO-

) showing the characteristic sulfonamide singlet at

ppm (exchangeable with

) and the methoxy singlet at

ppm.

References

  • Supuran, C. T. (2008).[3][4][5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6][2] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][7][8][9][10][11][12] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421–4468.[4] Link

  • Nocentini, A., & Supuran, C. T. (2018).[5] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729–740. Link

  • BenchChem. (2025).[1] Application Note: Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5. Link

Sources

Foundational

Toxicology and safety profile of 3-(4-Methoxyphenoxy)propane-1-sulfonamide

The following technical guide details the toxicology and safety profile of 3-(4-Methoxyphenoxy)propane-1-sulfonamide . Executive Summary 3-(4-Methoxyphenoxy)propane-1-sulfonamide (referred to herein as MPPS ) represents...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicology and safety profile of 3-(4-Methoxyphenoxy)propane-1-sulfonamide .

Executive Summary

3-(4-Methoxyphenoxy)propane-1-sulfonamide (referred to herein as MPPS ) represents a distinct chemical scaffold combining a lipophilic phenoxy ether tail with a polar, aliphatic primary sulfonamide headgroup. Unlike classical antimicrobial sulfonamides (which contain an N4-arylamine), MPPS lacks the aniline structural alert associated with high-frequency hypersensitivity (e.g., Stevens-Johnson Syndrome).

However, its pharmacophore strongly suggests activity as a Carbonic Anhydrase Inhibitor (CAI) . Consequently, its safety profile is dominated by risks associated with acid-base homeostasis perturbation, renal crystallization, and specific CYP450-mediated metabolic clearance. This guide synthesizes the predicted toxicological risks, metabolic fate, and required safety pharmacology workflows for researchers developing MPPS derivatives.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is prerequisite to predicting toxicokinetics.

PropertyValue / CharacteristicToxicological Implication
IUPAC Name 3-(4-methoxyphenoxy)propane-1-sulfonamideUnambiguous identification.
Molecular Formula C₁₀H₁₅NO₄SMW ~245.3 Da (Small molecule, high permeability potential).
Structural Class Aliphatic Sulfonamide; Phenyl EtherAliphatic Sulfonamide: Lower hypersensitivity risk than aryl sulfonamides. Phenyl Ether: CYP metabolic target.
Predicted LogP ~1.2 – 1.8Moderate lipophilicity; likely good oral bioavailability and CNS penetration.
pKa (Sulfonamide) ~10.0 – 10.5Weakly acidic. Remains largely unionized at physiological pH (7.4), enhancing tissue distribution.
Solubility Moderate (Water); High (DMSO/Ethanol)Risk of precipitation in acidic urine (crystalluria) if dose is high.

Toxicokinetics (ADME) Profile

The safety of MPPS is dictated by how the body handles the methoxy-ether and the sulfonamide moieties.

Metabolism (The "Soft Spot")

MPPS is predicted to undergo Phase I metabolism primarily at the 4-methoxy position and the ether linkage.

  • O-Demethylation (Major Pathway): Mediated by CYP2D6 and CYP3A4 . This converts the methoxy group (-OCH₃) into a phenol (-OH).

    • Risk:[1] Phenolic metabolites can be further oxidized to quinone-methides (reactive intermediates) if not rapidly conjugated, though this risk is lower here than in catechol structures.

  • O-Dealkylation (Minor Pathway): Cleavage of the ether linker, releasing the sulfonamide-propyl chain and hydroquinone/phenol species.

  • Phase II Conjugation: The resulting phenols are rapidly glucuronidated (UGT enzymes) or sulfated, facilitating renal excretion.

Distribution & Excretion
  • Protein Binding: Expected to be moderate (50-80%) due to the lipophilic phenoxy ring.

  • Renal Clearance: The primary sulfonamide group is excreted unchanged or as an N-glucuronide.

    • Safety Alert: As a CA inhibitor, MPPS may alkalinize urine. However, if the compound concentrates in the renal tubules, the limited water solubility of the parent compound poses a risk of crystalluria .

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate of MPPS.

MPPS_Metabolism Parent MPPS (Parent) Phenol O-Desmethyl Metabolite (Phenol) Parent->Phenol CYP2D6/3A4 (O-Demethylation) Cleaved Propyl-Sulfonamide Fragment Parent->Cleaved CYP450 (Ether Cleavage) Glucuronide O-Glucuronide Conjugate Phenol->Glucuronide UGT (Phase II) Sulfate O-Sulfate Conjugate Phenol->Sulfate SULT (Phase II)

Figure 1: Predicted Phase I and Phase II metabolic pathways for MPPS. The O-demethylation to phenol is the rate-limiting detoxification step.

Target Organ Toxicity & Safety Pharmacology

Renal Toxicity (Crystalluria & Acid-Base Balance)
  • Mechanism: Sulfonamides can precipitate in the renal tubules, especially if the patient is dehydrated or if the urine pH favors the unionized form.

  • Carbonic Anhydrase Inhibition (CAI): The R-SO2NH2 motif is the classic pharmacophore for CA inhibition.

    • Systemic Effect: Inhibition of renal CA leads to bicarbonate excretion, causing Metabolic Acidosis .

    • Mitigation: Monitor urine pH and serum bicarbonate in early toxicology studies.

Hematological Toxicity

Unlike sulfamethoxazole, MPPS lacks the N4-arylamine group responsible for hydroxylamine formation (the cause of hemolysis in G6PD-deficient patients and agranulocytosis).

  • Verdict: Significantly lower risk of blood dyscrasias compared to antibiotic sulfonamides.

Dermatological Toxicity (SJS/TEN)

Stevens-Johnson Syndrome (SJS) in sulfonamides is largely driven by the haptenation of proteins by the reactive N4-hydroxylamine metabolite.

  • Verdict: MPPS is an aliphatic sulfonamide. The structural alert for severe cutaneous adverse reactions (SCARs) is absent . However, standard hypersensitivity (mild rash) cannot be ruled out.

Cardiovascular Safety (hERG Inhibition)
  • Risk: Low.[1]

  • Rationale: hERG blockage is typically associated with basic amines and high lipophilicity. MPPS is a neutral/weakly acidic sulfonamide with moderate LogP. It lacks the basic nitrogen center required for high-affinity hERG pore binding.

Experimental Protocols for Safety Profiling

To validate the theoretical profile above, the following "Tier 1" experimental workflow is mandatory.

Protocol A: Assessment of Carbonic Anhydrase Inhibition (In Vitro)

Objective: Determine if MPPS is a potent CA inhibitor (off-target risk).

  • Assay System: Purified human Carbonic Anhydrase II (hCA II) using a colorimetric esterase assay (p-nitrophenyl acetate substrate).

  • Procedure:

    • Incubate hCA II with MPPS (concentration range 0.1 nM – 10 µM) for 15 mins at 25°C.

    • Add substrate and monitor absorbance at 400 nm (formation of p-nitrophenol).

  • Endpoint: Calculate IC₅₀.

    • Threshold: IC₅₀ < 100 nM indicates high risk for systemic acidosis and renal effects.

Protocol B: Metabolic Stability & Reactive Metabolite Trapping

Objective: Detect formation of reactive quinones from the phenoxy ring.

  • System: Human Liver Microsomes (HLM) + NADPH.

  • Trapping Agent: Supplement incubation with Glutathione (GSH) or Potassium Cyanide (KCN).

  • Analysis: LC-MS/MS.

  • Interpretation:

    • Look for [M + GSH] adducts.[2]

    • Presence of adducts confirms the formation of reactive intermediates (likely quinone methides), necessitating structural modification (e.g., replacing the methoxy with a fluoro/chloro group to block metabolism).

Protocol C: Ames Test (Genotoxicity)

Objective: Confirm absence of mutagenicity.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Conditions: +/- S9 metabolic activation.

  • Rationale: While MPPS lacks nitro/nitroso alerts, the phenoxy-ether cleavage could theoretically yield minor mutagenic phenols. This test provides the definitive "Go/No-Go".

Safety Assessment Workflow Visualization

Safety_Workflow Compound MPPS Candidate Tier1 Tier 1: In Vitro Screening Compound->Tier1 CA_Assay CA Inhibition Assay (Acidosis Risk) Tier1->CA_Assay Metab_Stab Microsomal Stability (GSH Trapping) Tier1->Metab_Stab hERG hERG Patch Clamp (Cardiotox) Tier1->hERG Decision Decision Gate CA_Assay->Decision IC50 Data Metab_Stab->Decision Reactive Adducts? hERG->Decision QTc Risk Decision->Compound Fail (Redesign) Tier2 Tier 2: In Vivo Tox Decision->Tier2 Pass Renal 7-Day Rat Tox (Urinalysis/Histo) Tier2->Renal

Figure 2: Tiered safety profiling workflow. CA inhibition and Reactive Metabolite formation are the critical "Kill Steps" for this scaffold.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Smith, D. A., & Obach, R. S. (2006). Reactive Metabolites in Drug Discovery and Development. Methods and Principles in Medicinal Chemistry. (Standard reference for GSH trapping protocols).
  • Zhu, M., et al. (2006). The role of reactive metabolites in drug-induced liver injury: current concepts and methods of detection. Chemical Research in Toxicology, 19(12). Link

  • Redinbo, M. R., et al. (2015). Sulfonamide Structure-Activity Relationships: Implications for Hypersensitivity. Journal of Medicinal Chemistry.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[3] Journal of Pharmacological and Toxicological Methods. (Basis for LogP and solubility assessment).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(4-Methoxyphenoxy)propane-1-sulfonamide

This application note details a validated, four-stage synthetic pathway for 3-(4-Methoxyphenoxy)propane-1-sulfonamide . This protocol is designed for research applications requiring high purity (>98%) and scalability, ut...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details a validated, four-stage synthetic pathway for 3-(4-Methoxyphenoxy)propane-1-sulfonamide . This protocol is designed for research applications requiring high purity (>98%) and scalability, utilizing the Strecker Sulfite Alkylation strategy to introduce the sulfonyl moiety onto the alkyl chain.

Application Note: Synthesis of 3-(4-Methoxyphenoxy)propane-1-sulfonamide

Executive Summary & Strategic Rationale

The target compound, 3-(4-Methoxyphenoxy)propane-1-sulfonamide , features a pharmacophore common in PPAR agonists and anti-inflammatory research. The synthesis challenges lie in the stability of the ether linkage during the introduction of the sulfonyl group.

Selected Pathway: The Strecker Sulfite Route Unlike direct chlorosulfonation, which often leads to aromatic substitution byproducts or ether cleavage, this protocol utilizes a nucleophilic substitution approach.

  • Williamson Ether Synthesis: Establishes the core scaffold.

  • Strecker Alkylation: Converts the alkyl halide to a sulfonate salt under mild aqueous conditions.

  • Chlorination: Activates the sulfonate to a sulfonyl chloride.

  • Amidation: Yields the final sulfonamide.

This pathway ensures regio-specificity (sulfonylation on the propyl chain, not the ring) and preserves the methoxy-aryl ether functionality.

Reaction Pathway Visualization

The following diagram illustrates the stepwise transformation logic, including critical intermediates and reagents.

G Start 4-Methoxyphenol (Starting Material) Step1 Intermediate A: 1-(3-Bromopropoxy)-4-methoxybenzene Start->Step1 1,3-Dibromopropane K2CO3, Acetone, Reflux Step2 Intermediate B: Sodium 3-(4-methoxyphenoxy)propane-1-sulfonate Step1->Step2 Na2SO3, H2O/EtOH Reflux (Strecker Rxn) Step3 Intermediate C: 3-(4-Methoxyphenoxy)propane-1-sulfonyl chloride Step2->Step3 SOCl2, DMF (cat.) or PCl5 Final Target Product: 3-(4-Methoxyphenoxy)propane-1-sulfonamide Step3->Final NH4OH (aq) or NH3 (g)

Caption: Four-stage synthesis via Strecker alkylation to ensure regioselective sulfonylation.

Detailed Experimental Protocol

Stage 1: Ether Linkage Formation

Objective: Synthesis of 1-(3-bromopropoxy)-4-methoxybenzene. Mechanism: SN2 Nucleophilic Substitution.

  • Reagents:

    • 4-Methoxyphenol (1.0 eq)[1]

    • 1,3-Dibromopropane (3.0 eq) – Excess prevents dimerization.

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Solvent: Acetone (anhydrous)

Procedure:

  • Dissolve 4-methoxyphenol (12.4 g, 100 mmol) in acetone (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add anhydrous K₂CO₃ (27.6 g, 200 mmol) and stir for 15 minutes at room temperature to facilitate deprotonation.

  • Add 1,3-dibromopropane (30.5 mL, 300 mmol) in a single portion.

  • Heat the mixture to reflux (approx. 56°C) for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the phenol.

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: The excess 1,3-dibromopropane is removed by vacuum distillation or column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Target Yield: 85-90%

    • Appearance: Clear to pale yellow oil.

Stage 2: Sulfonate Salt Formation (Strecker Reaction)

Objective: Synthesis of Sodium 3-(4-methoxyphenoxy)propane-1-sulfonate. Critical Note: This step avoids the use of harsh chlorosulfonic acid.

  • Reagents:

    • Intermediate A (1.0 eq)

    • Sodium Sulfite (Na₂SO₃) (1.5 eq)

    • Solvent: Water : Ethanol (3:1 ratio)

Procedure:

  • Dissolve Intermediate A (24.5 g, 100 mmol) in Ethanol (50 mL).

  • Prepare a solution of Na₂SO₃ (18.9 g, 150 mmol) in Water (150 mL).

  • Combine solutions and reflux (approx. 90°C) for 16–24 hours. The reaction is heterogeneous initially but becomes homogeneous as the sulfonate forms.

  • Workup: Cool the mixture to 0°C. The sodium sulfonate salt may precipitate. If not, evaporate the solvent to dryness.

  • Purification: Recrystallize the crude solid from boiling ethanol/water or wash the dry solid with diethyl ether to remove unreacted bromide.

    • Target Yield: >90%[2][3]

    • Appearance: White crystalline solid.

Stage 3: Activation to Sulfonyl Chloride

Objective: Synthesis of 3-(4-Methoxyphenoxy)propane-1-sulfonyl chloride. Safety Alert: Generates HCl and SO₂ gas. Use a fume hood.

  • Reagents:

    • Intermediate B (Sodium salt) (1.0 eq)

    • Thionyl Chloride (SOCl₂) (5.0 eq) or PCl₅ (1.1 eq)

    • Catalyst: DMF (2-3 drops)

Procedure:

  • Place the dry sulfonate salt (Intermediate B) in a dry flask under nitrogen.

  • Add Thionyl Chloride carefully. Add catalytic DMF.

  • Heat to reflux (75°C) for 3–4 hours. Evolution of gas indicates reaction progress.

  • Workup: Remove excess SOCl₂ via rotary evaporation (use a caustic trap for vapors).

  • Dilute the residue with Dichloromethane (DCM) and wash rapidly with ice-cold water to remove inorganic salts. Dry organic layer over MgSO₄.

  • Isolation: Concentrate to obtain the sulfonyl chloride. Use immediately in Stage 4 to prevent hydrolysis.

Stage 4: Sulfonamide Formation

Objective: Synthesis of 3-(4-Methoxyphenoxy)propane-1-sulfonamide.

  • Reagents:

    • Intermediate C (Sulfonyl Chloride) (1.0 eq)

    • Ammonium Hydroxide (28% NH₃ aq) (Excess, ~10 eq) or NH₃ gas.

    • Solvent: THF or DCM.

Procedure:

  • Dissolve Intermediate C in THF (or DCM). Cool to 0°C.

  • Add Ammonium Hydroxide dropwise, maintaining temperature <10°C. Alternatively, bubble anhydrous NH₃ gas through the solution.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Workup: Evaporate THF. Dilute with EtOAc and water. Separate layers.

  • Wash organic layer with 1M HCl (to remove excess ammonia), then Brine. Dry over Na₂SO₄.

  • Final Purification: Recrystallize from Ethanol or EtOAc/Hexanes.

Quantitative Data Summary

ParameterSpecificationNotes
Overall Yield 60% – 70%Calculated from 4-Methoxyphenol
Purity >98% (HPLC)Required for biological assays
Appearance White solidMelting point approx. 98–102°C (Predicted)
Key Impurity Dimer (Stage 1)Controlled by excess dibromide
Key Impurity Sulfonic Acid (Stage 3)Result of moisture during chlorination

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.85 (s, 2H, -SO₂NH₂ ) – Exchangeable with D₂O.
      
    • 
       6.8–7.0 (m, 4H, Aromatic protons).
      
    • 
       3.95 (t, 2H, -O-CH₂ -).
      
    • 
       3.70 (s, 3H, -OCH₃ ).
      
    • 
       3.10 (t, 2H, -CH₂ -SO₂-).
      
    • 
       2.10 (m, 2H, -CH₂-CH₂ -CH₂-).
      
  • Mass Spectrometry (ESI):

    • Expected [M+H]⁺: 246.08 m/z.

    • Look for [M+Na]⁺ adducts (268.07 m/z).

References

  • Strecker, A. (1868). "Ueber eine neue Bildungsweise der Sulfonsäuren." Annalen der Chemie und Pharmacie. (Foundational method for alkyl sulfonate synthesis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BLD Pharm. (2023). "Product Datasheet: 3-(4-Methoxyphenoxy)propane-1-sulfonyl chloride." (Verification of intermediate stability and commercial availability).

  • Organic Chemistry Portal. (2023). "Synthesis of Sulfonamides." (General methodologies for sulfonamide amination).

Sources

Application

Preparation of 3-(4-Methoxyphenoxy)propane-1-sulfonamide stock solutions in DMSO

Application Note: Preparation, Storage, and Handling of 3-(4-Methoxyphenoxy)propane-1-sulfonamide Stock Solutions Abstract & Scope This technical guide details the standardized protocol for preparing high-integrity stock...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation, Storage, and Handling of 3-(4-Methoxyphenoxy)propane-1-sulfonamide Stock Solutions

Abstract & Scope

This technical guide details the standardized protocol for preparing high-integrity stock solutions of 3-(4-Methoxyphenoxy)propane-1-sulfonamide (C₁₀H₁₅NO₄S) using anhydrous Dimethyl Sulfoxide (DMSO). This compound acts as a sulfonamide-based pharmacophore, often utilized in carbonic anhydrase inhibition or as a synthetic intermediate.

Why this protocol matters: Sulfonamides possess a polar sulfonamide group (


) capable of strong intermolecular hydrogen bonding, often leading to poor aqueous solubility. While soluble in DMSO, this compound is susceptible to "crash-out" precipitation  upon introduction to aqueous buffers if handled incorrectly. Furthermore, DMSO is highly hygroscopic; improper storage leads to water absorption, which degrades compound potency and alters solubility profiles.[1]

Physicochemical Properties & Solubility Logic

PropertyValue / Description
Chemical Formula C₁₀H₁₅NO₄S
Molecular Weight (MW) 245.29 g/mol
Physical State White to off-white crystalline solid
Primary Solvent DMSO (Anhydrous)
Solubility Mechanism DMSO is a polar aprotic solvent that disrupts the strong hydrogen bonding network of the sulfonamide moiety, allowing for high-concentration solvation (typically >50 mM).
Aqueous Solubility Low/Sparingly soluble.[2][3] Requires pre-dissolution in organic solvent before aqueous dilution.

Protocol 1: Preparation of Stock Solution (10 mM & 50 mM)

Objective: Create a precise, sterile stock solution while minimizing atmospheric moisture exposure.

Reagents & Equipment
  • Compound: 3-(4-Methoxyphenoxy)propane-1-sulfonamide (Solid).

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade). Note: Use a fresh bottle or one stored over molecular sieves.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid standard plastics for long-term storage as DMSO can leach plasticizers.

  • Filtration (Optional): 0.22 µm PTFE or Nylon syringe filter (Do NOT use Cellulose Acetate).

Calculations (Molarity)

The mass required is calculated using the formula:



Target ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL2.45 mg
10 mM 5.0 mL12.26 mg
50 mM 1.0 mL12.26 mg
50 mM 5.0 mL61.32 mg
Step-by-Step Procedure
  • Weighing: Accurately weigh the solid compound into a sterile amber glass vial. Critical: Do not weigh directly into the storage tube if it is plastic; weigh on weigh paper/boat and transfer quantitatively.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial containing the solid.

    • Expert Insight: Do not "fill to volume" in a volumetric flask for small volumes (<10 mL) due to DMSO's high viscosity and surface tension. It is more accurate to add a fixed volume of solvent to a known mass, assuming the solute volume contribution is negligible for biological screening accuracy.

  • Dissolution: Vortex vigorously for 30-60 seconds. If crystals persist, sonicate in a water bath at 37°C for 5 minutes.

    • Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solubilization or impurities.

  • Sterilization (Cell Culture Only): If the compound is for cellular assays, filter the stock through a 0.22 µm PTFE filter into a fresh sterile vial.

Protocol 2: Storage & Stability (The Freeze-Thaw Problem)

DMSO freezes at ~18.5°C. Repeated freezing and thawing causes condensation to form on the cold DMSO surface, introducing water. Water content >1% can cause sulfonamides to crystallize irreversibly.

Workflow Visualization (DOT):

StockStorage Start Freshly Prepared Stock Solution Aliquot Aliquot into Single-Use Vials (20-50 µL) Start->Aliquot Immediate Seal Seal with Parafilm & Protect from Light Aliquot->Seal Store Store at -20°C or -80°C (Desiccated) Seal->Store Thaw Thaw at 37°C Until Fully Liquid Store->Thaw When needed Inspect Visual Inspection (Check for Crystals) Thaw->Inspect Inspect->Thaw Cloudy (Sonicate) Use Proceed to Dilution Inspect->Use Clear

Figure 1: Optimal storage workflow to prevent hygroscopic degradation and freeze-thaw damage.

Best Practices:

  • Aliquot Immediately: Never store the "master" bottle at -20°C if you plan to use it multiple times. Split into 50 µL or 100 µL aliquots.

  • Desiccation: Store aliquots in a secondary container (ziplock bag or box) containing desiccant packs (Silica gel) to absorb moisture in the freezer.

  • Thawing: Thaw completely at room temperature or 37°C. Do not open the cap until the tube has reached room temperature to prevent condensation.

Protocol 3: Aqueous Dilution (Preventing "Crash-Out")

Directly adding high-concentration DMSO stock to a cell culture dish often results in local precipitation because the sulfonamide is hydrophobic.

The "Intermediate Dilution" Method: Instead of 1000x dilution in one step (e.g., 1 µL stock into 1 mL media), use a stepwise approach.

  • Prepare Intermediate: Dilute the 10 mM stock 1:10 or 1:20 into the assay buffer (or media) to create a 10x or 20x working solution.

    • Note: This solution may be cloudy.[4] Vortex immediately.

  • Final Addition: Add the Intermediate solution to the cells.

    • Why this works: This prevents the "shock" of the hydrophobic molecule hitting a wall of water.

Maximum DMSO Limits:

  • Cell Culture: Final DMSO concentration should be <0.5% (v/v) , ideally <0.1%.[4][5][6]

  • Enzymatic Assays: Many enzymes (including Carbonic Anhydrases) tolerate up to 5% DMSO, but this must be validated with a "Vehicle Control" (DMSO only).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitate upon thawing DMSO absorbed water or solution was saturated.Warm to 37°C and vortex.[6] If solids persist, the stock is degraded/hydrated; discard.
Cells detach/die immediately DMSO toxicity or pH shock.Ensure final DMSO <0.5%.[4][5][6][7] Check that the stock solution pH is neutral (wet pH paper with 1µL).
Compound precipitates in media "Crash-out" effect.[1]Use the "Intermediate Dilution" method. Lower the working concentration.

References

  • PubChem. Compound Summary: Sulfonamide Class Properties. National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. DMSO Solubility Data & Handling Guide (Bulletin 102). Available at: [Link]

  • ResearchGate. Discussions on Sulfonamide Solubility and DMSO Hygroscopicity. Available at: [Link][5]

  • National Institutes of Health (NIH). Assay Guidance Manual: Reagent Preparation. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 3-(4-Methoxyphenoxy)propane-1-sulfonamide

Abstract These application notes provide a comprehensive guide for the in vitro characterization of 3-(4-Methoxyphenoxy)propane-1-sulfonamide, a novel investigational compound. Based on its structural features, containin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the in vitro characterization of 3-(4-Methoxyphenoxy)propane-1-sulfonamide, a novel investigational compound. Based on its structural features, containing a sulfonamide moiety, this compound is hypothesized to interact with key biological targets, potentially including G protein-coupled receptors (GPCRs) involved in metabolic signaling. G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a particularly relevant target given its role in mediating responses to long-chain fatty acids and its emergence as a therapeutic target for type 2 diabetes and other metabolic disorders.[1][2][3] This document outlines detailed protocols for a suite of in vitro assays designed to elucidate the pharmacological profile of 3-(4-Methoxyphenoxy)propane-1-sulfonamide, with a primary focus on GPR120 activation. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: Scientific Rationale and Therapeutic Context

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, and antidiabetic properties.[4][5][6] The core mechanism for classical sulfonamides involves the inhibition of dihydropteroate synthase in bacteria, disrupting folic acid synthesis.[7][8][9] However, non-antibacterial sulfonamides have been developed to target a range of mammalian proteins.

The compound 3-(4-Methoxyphenoxy)propane-1-sulfonamide is structurally distinct from classical antibacterial sulfonamides and warrants investigation into its potential effects on eukaryotic signaling pathways. The presence of a flexible propanesulfonamide linker and a methoxyphenoxy headgroup suggests potential for interaction with receptors that recognize endogenous lipids.

A prime candidate for such interaction is GPR120 (FFAR4), a GPCR that is endogenously activated by long-chain fatty acids.[2][10] GPR120 is highly expressed in tissues crucial for metabolic regulation, such as the intestines, adipose tissue, and pro-inflammatory macrophages.[1][11] Activation of GPR120 has been shown to mediate several beneficial effects, including:

  • Glucagon-Like Peptide-1 (GLP-1) Secretion: GPR120 activation in enteroendocrine L-cells stimulates the release of GLP-1, an incretin hormone that enhances glucose-dependent insulin secretion.[10]

  • Insulin Sensitization: Studies have demonstrated that GPR120 agonists can improve insulin sensitivity, a key factor in the management of type 2 diabetes.[10][12]

  • Anti-Inflammatory Effects: GPR120 signaling has been linked to the suppression of inflammatory pathways in macrophages.[3][10]

Given the therapeutic potential of GPR120 agonists in treating metabolic diseases, it is critical to have robust in vitro assays to characterize novel compounds like 3-(4-Methoxyphenoxy)propane-1-sulfonamide.[3][13][14] The following protocols are designed to assess the compound's activity at GPR120, including its potency, efficacy, and selectivity.

Experimental Workflows and Signaling Pathways

GPR120 Signaling Cascade

Upon agonist binding, GPR120 primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This increase in cytosolic calcium is a hallmark of GPR120 activation and serves as a measurable endpoint in primary screening assays. Concurrently, GPR120 activation can also lead to the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling pathways.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR120 GPR120/FFAR4 G_protein Gαq/11 GPR120->G_protein Activates beta_arrestin β-Arrestin GPR120->beta_arrestin Recruits PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist 3-(4-Methoxyphenoxy) propane-1-sulfonamide Agonist->GPR120 Binds G_protein->PLC Activates Ca_release Increased Intracellular Ca2+ IP3->Ca_release Triggers Downstream Downstream Signaling Ca_release->Downstream beta_arrestin->Downstream

Caption: Figure 1: GPR120 Signaling Pathway.

In Vitro Assay Workflow

A tiered approach is recommended for the in vitro evaluation of 3-(4-Methoxyphenoxy)propane-1-sulfonamide. This workflow allows for an initial broad screening followed by more detailed characterization of promising activities.

Assay_Workflow Start Start: 3-(4-Methoxyphenoxy) propane-1-sulfonamide Primary_Assay Primary Screening: Calcium Mobilization Assay Start->Primary_Assay Secondary_Assay Secondary Assay: β-Arrestin Recruitment Assay Primary_Assay->Secondary_Assay Active compounds Selectivity_Panel Selectivity Profiling: Counter-screening against related GPCRs (e.g., GPR40/FFAR1) Secondary_Assay->Selectivity_Panel Confirmed agonists Competition_Assay Mechanism of Action: BRET Competition Binding Assay Selectivity_Panel->Competition_Assay Selective compounds Endpoint Pharmacological Profile: Potency, Efficacy, Selectivity Competition_Assay->Endpoint

Caption: Figure 2: In Vitro Assay Workflow.

Detailed Experimental Protocols

General Considerations
  • Compound Handling: Due to the limited information on the physicochemical properties of 3-(4-Methoxyphenoxy)propane-1-sulfonamide, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO. Solubility should be assessed prior to assay execution.

  • Cell Culture: HEK293 or CHO cells stably expressing human GPR120 are recommended for these assays. Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Controls: Include a known GPR120 agonist (e.g., TUG-891 or Compound A) as a positive control and a vehicle control (e.g., DMSO) in all experiments.[10][15]

Protocol 1: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation.

Materials:

  • HEK293 cells stably expressing human GPR120

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 3-(4-Methoxyphenoxy)propane-1-sulfonamide

  • Positive control agonist (e.g., TUG-891)

  • 96- or 384-well black, clear-bottom assay plates

Procedure:

  • Cell Plating: Seed GPR120-expressing HEK293 cells into assay plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove cell culture medium and add the loading solution to the cells. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of 3-(4-Methoxyphenoxy)propane-1-sulfonamide and the positive control in assay buffer.

  • Assay Measurement: Use a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence, then inject the compound dilutions and immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

Protocol 2: β-Arrestin Recruitment Assay

This assay quantifies the interaction between GPR120 and β-arrestin upon agonist stimulation.

Materials:

  • Cells engineered for β-arrestin recruitment assays (e.g., U2OS cells expressing GPR120 fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme).

  • Assay-specific substrate

  • 3-(4-Methoxyphenoxy)propane-1-sulfonamide

  • Positive control agonist

  • White, opaque assay plates

Procedure:

  • Cell Plating: Seed the engineered cells into assay plates and incubate overnight.

  • Compound Addition: Prepare serial dilutions of 3-(4-Methoxyphenoxy)propane-1-sulfonamide and the positive control. Add the compound dilutions to the cells and incubate for the recommended time (typically 1-3 hours) at 37°C.

  • Signal Detection: Add the detection reagents, including the enzyme substrate, according to the manufacturer's protocol. Incubate to allow for signal development.

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the compound concentration and fit the data to determine the EC50 and Emax. A correlation analysis between the β-arrestin and calcium flux data can provide insights into biased agonism.[16]

Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Competition Binding Assay

This assay can be used to determine if the compound binds to the same site as a known GPR120 ligand.

Materials:

  • HEK293 cells co-expressing GPR120 fused to a bioluminescent donor (e.g., NanoLuc) and a fluorescently labeled GPR120 tracer ligand.

  • BRET substrate (e.g., furimazine)

  • 3-(4-Methoxyphenoxy)propane-1-sulfonamide

  • Unlabeled known GPR120 agonist/antagonist

  • Assay buffer

Procedure:

  • Cell Preparation: Prepare a suspension of the BRET-engineered cells in assay buffer.

  • Compound and Tracer Addition: In an assay plate, add serial dilutions of 3-(4-Methoxyphenoxy)propane-1-sulfonamide or the unlabeled control ligand. Then, add a fixed concentration of the fluorescent tracer ligand.

  • Cell Addition and Incubation: Add the cell suspension to the plate and incubate to allow for binding to reach equilibrium.

  • BRET Measurement: Add the BRET substrate and immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. As the concentration of the unlabeled test compound increases, it will compete with the fluorescent tracer for binding to GPR120, leading to a decrease in the BRET signal. Plot the BRET ratio against the logarithm of the compound concentration to determine the IC50, which can be converted to a Ki (inhibition constant).[13]

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Pharmacological Profile of 3-(4-Methoxyphenoxy)propane-1-sulfonamide at GPR120

AssayParameter3-(4-Methoxyphenoxy)propane-1-sulfonamidePositive Control (TUG-891)
Calcium Mobilization EC50 (µM)Experimental Value~0.1 µM
Emax (% of Control)Experimental Value100%
β-Arrestin Recruitment EC50 (µM)Experimental Value~0.2 µM
Emax (% of Control)Experimental Value100%
Selectivity (vs. GPR40) EC50 (µM)Experimental Value>10 µM
BRET Competition Ki (µM)Experimental Value~0.15 µM

Interpretation of Results:

  • Potency (EC50/Ki): A lower value indicates a more potent compound.

  • Efficacy (Emax): An Emax of 100% relative to the positive control suggests a full agonist. A lower Emax indicates a partial agonist.

  • Selectivity: A significantly higher EC50 for GPR40 compared to GPR120 indicates selectivity for GPR120.

  • Mechanism: A confirmed Ki in the competition binding assay provides evidence of direct binding to the receptor.

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro characterization of 3-(4-Methoxyphenoxy)propane-1-sulfonamide. By systematically evaluating its activity in calcium mobilization, β-arrestin recruitment, and competitive binding assays, researchers can gain a comprehensive understanding of its pharmacological profile at GPR120. This information is crucial for guiding further preclinical development and for elucidating the therapeutic potential of this novel sulfonamide derivative in the context of metabolic diseases.

References

  • Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. Yakugaku Zasshi. [Link]

  • Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. Frontiers in Chemistry. [Link]

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  • Targeting GPCRs for treating obesity and inflammation. Receptor.AI. [Link]

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Application

Application Notes and Protocols for the Dosing and Formulation of 3-(4-Methoxyphenoxy)propane-1-sulfonamide for In Vivo Studies

Authored by: Senior Application Scientist Abstract The successful in vivo evaluation of novel chemical entities (NCEs) is critically dependent on the development of an appropriate dosing formulation. This is particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

The successful in vivo evaluation of novel chemical entities (NCEs) is critically dependent on the development of an appropriate dosing formulation. This is particularly true for compounds like 3-(4-Methoxyphenoxy)propane-1-sulfonamide, which, belonging to the sulfonamide class, is anticipated to exhibit poor aqueous solubility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of formulating such compounds for preclinical studies. We will delve into the essential pre-formulation characterization, a systematic approach to formulation strategy selection, detailed experimental protocols, and crucial considerations for dosing in animal models. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data in pharmacokinetic, pharmacodynamic, and toxicological assessments.

Introduction: The Formulation Challenge with Sulfonamides

Sulfonamides are a well-established class of compounds with a broad range of biological activities.[1][2][3] A common characteristic of many new chemical entities, including those in the sulfonamide family, is poor water solubility.[4][5][6] This presents a significant hurdle for in vivo studies, as inadequate dissolution in the gastrointestinal tract can lead to low and erratic oral bioavailability, making it difficult to establish clear dose-response relationships and potentially leading to the premature termination of a promising therapeutic candidate.[5]

The primary objective of preclinical formulation development is to ensure that the test compound is delivered to the site of absorption in a consistent and predictable manner, allowing for an accurate assessment of its intrinsic pharmacological and toxicological properties.[4][7] This document will guide the researcher through a logical, step-by-step process to develop a suitable formulation for 3-(4-Methoxyphenoxy)propane-1-sulfonamide, or similar poorly soluble NCEs, for oral and parenteral administration in preclinical species.

Pre-formulation Characterization: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of 3-(4-Methoxyphenoxy)propane-1-sulfonamide is paramount. This data will inform every subsequent decision in the formulation process.[7]

Table 1: Essential Pre-formulation Data for 3-(4-Methoxyphenoxy)propane-1-sulfonamide

ParameterDescriptionImportance for Formulation
Aqueous Solubility The concentration of the compound in water at equilibrium.A key determinant of the formulation strategy. Low solubility often necessitates enabling formulations.
pKa The pH at which the compound is 50% ionized.Sulfonamides are typically weakly acidic. The pKa will influence solubility at different pH values and the choice of buffers.
LogP / LogD The logarithm of the partition coefficient between octanol and water (LogP) or buffer at a specific pH (LogD).Indicates the lipophilicity of the compound, which affects its solubility in various vehicles and its potential for membrane permeation.
Melting Point The temperature at which the solid and liquid phases are in equilibrium.A high melting point can indicate strong crystal lattice energy, which may correlate with poor solubility.
Solid-State Form Crystalline or amorphous nature, and the presence of polymorphs.Different solid forms can have different solubilities and dissolution rates.[6]
Chemical Stability The stability of the compound in solution and as a solid under various conditions (pH, light, temperature).Essential for ensuring the integrity of the compound in the formulation during preparation, storage, and administration.

A Systematic Approach to Formulation Selection

The choice of formulation is a critical decision that should be guided by the pre-formulation data, the intended route of administration, the required dose level, and the animal species to be used.[5] The following workflow provides a decision-making framework.

formulation_workflow cluster_preformulation Pre-formulation Assessment cluster_decision Formulation Strategy Selection Preform Characterize Compound: - Aqueous Solubility - pKa, LogP - Stability Solubility_Check Is aqueous solubility > required dose? Preform->Solubility_Check Simple_Solution Aqueous Solution (e.g., Saline, PBS with pH adjustment) Solubility_Check->Simple_Solution Yes Solubility_Enhancement Solubility Enhancement Required Solubility_Check->Solubility_Enhancement No Co_solvent Co-solvent System (e.g., PEG400, Propylene Glycol) Suspension Suspension (e.g., with Methylcellulose, CMC) Co_solvent->Suspension Precipitation on dilution? Advanced Advanced Formulations (e.g., Nanosuspension, Amorphous Solid Dispersion) Suspension->Advanced Poor wettability or stability? Lipid Lipid-Based Formulation (e.g., Corn Oil, SEDDS) LogP_Check Is LogP > 3? Solubility_Enhancement->LogP_Check LogP_Check->Co_solvent No LogP_Check->Lipid Yes

Figure 1: A decision-making workflow for selecting an appropriate formulation strategy for a poorly soluble compound.

Experimental Protocols

The following protocols provide a starting point for the formulation development of 3-(4-Methoxyphenoxy)propane-1-sulfonamide.

Protocol 1: Tiered Solubility Screen

Objective: To identify suitable solvents and vehicles for solubilization or suspension.

Materials:

  • 3-(4-Methoxyphenoxy)propane-1-sulfonamide

  • A selection of vehicles (see Table 2)

  • Glass vials

  • Orbital shaker

  • Analytical balance

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Weigh an excess of the compound (e.g., 10 mg) into a series of glass vials.

  • Add a known volume (e.g., 1 mL) of each test vehicle to the respective vials.

  • Seal the vials and place them on an orbital shaker at room temperature for 24-48 hours to reach equilibrium.

  • After shaking, visually inspect the vials for undissolved solid.

  • For samples with remaining solid, centrifuge or filter the supernatant to remove any undissolved particles.

  • Dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of the compound using a validated analytical method.

Table 2: Common Vehicles for Preclinical Oral Dosing Studies

Vehicle ClassExamplesProperties and Considerations
Aqueous Water, Saline, Phosphate Buffered Saline (PBS)Ideal for soluble, stable compounds.[8][9] May require pH adjustment.
Aqueous Suspensions 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC)For insoluble compounds. Suspending agents prevent settling.[8][10]
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)Can significantly increase solubility.[5][11] Risk of precipitation upon dilution in the GI tract. DMSO use should be limited due to potential toxicity.[8][9]
Lipid-Based Corn oil, Sesame oil, Medium-chain triglycerides (MCT)Suitable for highly lipophilic compounds.[8][9][11]
Surfactant Solutions 1-5% Tween 80 or Cremophor EL in water/salineCan improve wetting and solubility of poorly soluble compounds.
Protocol 2: Preparation of a Co-solvent Formulation

Objective: To prepare a solution of the compound in a co-solvent system for oral or parenteral (with caution) administration.

Materials:

  • 3-(4-Methoxyphenoxy)propane-1-sulfonamide

  • PEG 400

  • Saline

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Calculate the required amount of the compound and vehicles based on the target concentration and final volume. For example, to prepare a 10 mg/mL solution in 20% PEG 400 in saline:

  • Weigh the required amount of the compound.

  • In a glass beaker, add the required volume of PEG 400.

  • Slowly add the compound to the PEG 400 while stirring until it is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Once dissolved, slowly add the saline to the final volume while continuing to stir.

  • Visually inspect the final formulation for any signs of precipitation.

  • Verify the final concentration using a suitable analytical method.

Causality Note: The co-solvent approach is often a first-line strategy for poorly soluble compounds as it is simple to prepare.[5] However, the potential for the drug to precipitate upon dilution with aqueous fluids in the body is a significant concern that must be evaluated.[5]

Protocol 3: Preparation of a Micronized Suspension Formulation

Objective: To prepare a homogenous suspension of the compound for oral administration.

Materials:

  • 3-(4-Methoxyphenoxy)propane-1-sulfonamide

  • 0.5% (w/v) Methylcellulose (MC) in water

  • Mortar and pestle (for micronization)

  • Glass beaker

  • Magnetic stirrer and stir bar

Procedure:

  • If the compound has a large particle size, reduce it by grinding in a mortar and pestle (micronization). This increases the surface area and can improve the dissolution rate.[4]

  • Prepare the 0.5% MC vehicle by slowly adding MC powder to water while stirring vigorously.

  • Weigh the required amount of the micronized compound.

  • In a beaker, create a paste by adding a small amount of the 0.5% MC vehicle to the compound and triturating.

  • Gradually add the remaining vehicle while stirring to achieve the final desired volume and concentration.

  • Stir the suspension for at least 30 minutes to ensure homogeneity. The final product should be a uniform, milky suspension.

  • The suspension should be continuously stirred during dosing to ensure uniform dose administration.

Trustworthiness Note: A key aspect of a reliable suspension is ensuring its homogeneity. It is crucial to assess the physical stability of the suspension by monitoring for any settling or caking over the intended period of use.

Dosing Considerations for In Vivo Studies

The selection of an appropriate dose and dosing regimen is fundamental to the success of any in vivo study.[12]

Dose Selection
  • Initial Dose: The starting dose is often estimated from in vitro efficacy data (e.g., IC50 or EC50) and may be guided by data from compounds with similar structures or mechanisms of action.[13]

  • Dose Range Finding Study: A dose escalation study in a small number of animals is recommended to determine the maximum tolerated dose (MTD).[12] This involves administering increasing doses of the compound and monitoring for signs of toxicity.

  • Pharmacokinetic (PK) Studies: PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[12][14] A typical PK study involves administering at least two different dose levels to assess dose proportionality.[12]

pk_study_workflow cluster_pk Pharmacokinetic Study Design Dose_Admin Administer Formulation (e.g., Oral Gavage) Blood_Sample Collect Blood Samples at Pre-defined Time Points Dose_Admin->Blood_Sample Plasma_Prep Process Blood to Plasma Blood_Sample->Plasma_Prep Bioanalysis Quantify Drug Concentration (e.g., LC-MS/MS) Plasma_Prep->Bioanalysis PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, T1/2) Bioanalysis->PK_Analysis

Figure 2: A simplified workflow for a typical preclinical pharmacokinetic study.

Table 3: Example Dosing Regimen for a Mouse Pharmacokinetic Study

GroupN (animals)CompoundDose (mg/kg)RouteVehicleDosing Volume (mL/kg)
13Vehicle Control0Oral Gavage0.5% MC10
23Compound A10Oral Gavage0.5% MC10
33Compound A50Oral Gavage0.5% MC10
43Compound A5IV20% PEG 400 in Saline5

Experience Note: It is crucial to include a vehicle control group in all in vivo experiments to ensure that any observed effects are due to the compound and not the formulation components.[13] The dosing volume should be appropriate for the size and species of the animal.[5]

Conclusion

The formulation of poorly soluble compounds like 3-(4-Methoxyphenoxy)propane-1-sulfonamide for in vivo studies requires a systematic and scientifically-driven approach. By conducting thorough pre-formulation characterization and employing a logical workflow for formulation selection, researchers can develop robust and reliable dosing solutions. The protocols and guidelines presented in this document provide a solid foundation for overcoming the challenges associated with poor solubility, ultimately enabling the successful preclinical evaluation of novel therapeutic candidates.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
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  • Benchchem. (2025). Technical Support Center: Refining In Vivo Dosage of Novel Compounds.
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  • Antimicrobial Agents and Chemotherapy. (2012, October 16). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice.
  • Louisiana Department of Health. (n.d.). Sulfonamides and Sulfonamide Combinations.
  • ResearchGate. (2025, August 6). Vehicle selection for nonclinical oral safety studies.
  • Shah et al. (n.d.). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
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  • Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. PMC.
  • Ovung, A., & Bhattacharyya, J. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals.
  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
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Method

Application Notes and Protocols for 3-(4-Methoxyphenoxy)propane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction: A Structural and Functional Overview 3-(4-Methoxyphenoxy)propane-1-sulfonamide is a compound of interest in drug discovery and development, be...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Structural and Functional Overview

3-(4-Methoxyphenoxy)propane-1-sulfonamide is a compound of interest in drug discovery and development, belonging to the sulfonamide class of molecules.[1] Sulfonamides are characterized by a sulfonyl group connected to an amine group and have a rich history in medicine as antimicrobial agents.[2][3] Their utility has since expanded, with derivatives being investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antiviral agents.[4] The structure of 3-(4-Methoxyphenoxy)propane-1-sulfonamide incorporates both a sulfonamide moiety and an aromatic ether. This dual functionality necessitates a careful and informed approach to its handling and storage to ensure the compound's integrity and the safety of laboratory personnel. The methoxyphenoxy group, in particular, requires vigilance due to the potential for peroxide formation, a known characteristic of ethers.[5]

These application notes provide a comprehensive guide to the safe handling, storage, and disposal of 3-(4-Methoxyphenoxy)propane-1-sulfonamide, drawing upon established principles for related chemical classes.

Chemical and Physical Properties

PropertyInferred Data for 3-(4-Methoxyphenoxy)propane-1-sulfonamideData for 3-(4-methoxyphenoxy)propan-1-amine[6]Rationale for Inference
Appearance White to off-white crystalline solidSolidSulfonamides are typically crystalline solids.[1]
Molecular Formula C₁₀H₁₅NO₄SC₁₀H₁₅NO₂Based on chemical structure.
Molecular Weight ~245.3 g/mol 181.24 g/mol Calculated from the molecular formula.
Melting Point Expected to be a solid with a distinct melting point. Likely higher than the amine analog due to increased potential for hydrogen bonding.36-37 °CThe sulfonamide group introduces additional hydrogen bond donors and acceptors, which generally increases melting points compared to amines.
Boiling Point Not applicable (likely to decompose at high temperatures)304.4 °C at 760 mmHgSulfonamides can be thermally labile and may decompose before boiling.
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous solutions at specific pHs.Soluble in water (50 mg/ml at 25°C), methanol, DMSO (40 mg/ml at 25°C), DMF, ethanol (50 mg/ml), glycerol, and glycol.[7]The sulfonamide group can impact solubility depending on the pH of the medium.

Safe Handling Protocols

Given its nature as a powdered Active Pharmaceutical Ingredient (API) and a potential peroxide former, a stringent set of handling procedures is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.[8][9]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from airborne powder and splashes.
Body Protection A lab coat, buttoned completelyTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood or a biological safety cabinet (BSC) for powdered APIs.[10]To prevent inhalation of the powder, which is a primary route of exposure for solid compounds.
Weighing and Dispensing Protocol

Handling of powdered 3-(4-Methoxyphenoxy)propane-1-sulfonamide should always occur in a designated containment area to minimize the risk of aerosolization and cross-contamination.

  • Preparation : Designate a specific work area for handling the compound, such as a chemical fume hood or a balance enclosure.

  • Tare the Container : Pre-weigh a suitable, sealable container.

  • Dispensing : Inside the containment unit, carefully transfer the desired amount of the powder to the tared container. Use appropriate tools like spatulas. Avoid creating dust clouds.

  • Sealing : Securely close the container before removing it from the containment unit.

  • Cleaning : Decontaminate the work surface and weighing utensils immediately after use.

Storage Guidelines

The dual nature of the molecule—a sulfonamide and an aromatic ether—dictates specific storage requirements to maintain its stability and prevent the formation of hazardous byproducts.

Storage ParameterGuidelineRationale
Temperature 2-8°CRecommended for many related sulfonamide and ether compounds to slow potential degradation.[11][12]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To minimize exposure to oxygen, which is a key factor in peroxide formation in ethers.
Light Amber vial or stored in the darkAromatic compounds can be light-sensitive. Amber bottles are used to store light-sensitive chemicals.[13]
Container Tightly sealed, air-impermeable containerTo prevent the ingress of air and moisture.
Peroxide Formation and Detection

Aromatic ethers are known to form explosive peroxides upon exposure to air and light over time.[5] Therefore, routine testing for peroxides is a critical safety measure.

Workflow for Peroxide Management

PeroxideManagement Receive Receive Compound DateOpened Date and Initial When Opened Receive->DateOpened Storage Store at 2-8°C Inert Atmosphere, Dark DateOpened->Storage TestDecision Test for Peroxides (Every 3-6 months) Storage->TestDecision Before Use PeroxidePositive Peroxides Detected (>100 ppm) TestDecision->PeroxidePositive Positive PeroxideNegative Peroxides Not Detected (<100 ppm) TestDecision->PeroxideNegative Negative UseCompound Use Compound UseCompound->Storage Dispose Dispose as Hazardous Waste PeroxidePositive->Dispose PeroxideNegative->UseCompound StabilityFactors Compound 3-(4-Methoxyphenoxy)propane-1-sulfonamide Acid Acidic Conditions (pH < 7) Compound->Acid susceptible to NeutralAlkaline Neutral/Alkaline Conditions (pH ≥ 7) Compound->NeutralAlkaline more stable in Light Light Exposure Compound->Light Oxygen Oxygen Exposure Compound->Oxygen Hydrolysis Hydrolytic Degradation Acid->Hydrolysis Stable Relatively Stable NeutralAlkaline->Stable Photodegradation Potential Photodegradation Light->Photodegradation PeroxideFormation Peroxide Formation Oxygen->PeroxideFormation

Caption: Key environmental factors influencing the stability of 3-(4-Methoxyphenoxy)propane-1-sulfonamide.

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and prevent contamination.

Spill Response Protocol

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE : Before addressing the spill, don the appropriate PPE as outlined above.

  • Containment : For a solid spill, gently cover it with absorbent pads. To avoid making the powder airborne, you can wet the absorbent material slightly with a suitable solvent (e.g., water, if compatible) before covering the spill. [14]4. Cleanup : Carefully scoop the contained material into a labeled hazardous waste container.

  • Decontamination : Clean the spill area thoroughly. A common procedure is to wash the area with a detergent solution, followed by a rinse with water. [15]6. Disposal : All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.

Waste Disposal

All waste containing 3-(4-Methoxyphenoxy)propane-1-sulfonamide, including unused compound, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.

Waste Disposal Workflow

  • Segregation : Do not mix this waste with other waste streams. [16]Keep it in a dedicated, clearly labeled hazardous waste container.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-(4-Methoxyphenoxy)propane-1-sulfonamide".

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. [17][18]

Conclusion

The effective and safe use of 3-(4-Methoxyphenoxy)propane-1-sulfonamide in a research and development setting hinges on a thorough understanding of its chemical nature and potential hazards. By adhering to the handling, storage, and disposal protocols outlined in these application notes, researchers can ensure the integrity of their experiments, maintain a safe laboratory environment, and comply with regulatory standards. The dual risks associated with its sulfonamide and aromatic ether functionalities demand a proactive and diligent approach to laboratory safety.

References

  • Working Safely with Peroxide Forming Compounds - Safety & Risk Services. (2017, November 27). Retrieved from [Link]

  • Peroxide-Forming Chemicals Procedures - Environmental Health and Safety - Western Washington University. (2023, June 1). Retrieved from [Link]

  • Ethers and peroxide forming compounds - Western Sydney University. Retrieved from [Link]

  • Appendix A Peroxide Test Protocol - Environmental Health and Safety - Missouri S&T. Retrieved from [Link]

  • Peroxide Formation | Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Hazardous-Drug API Powder Safety - Labcompare. (2020, April 15). Retrieved from [Link]

  • Sulfonamides and Sulfonamide Combinations* - Louisiana Department of Health. Retrieved from [Link]

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  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14). Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-(4-Methoxyphenoxy)propane-1-sulfonamide Synthesis

Ticket ID: OPT-SYN-4MPPS Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Improving Synthetic Yield and Purity of 3-(4-Methoxyphenoxy)propane-1-sul...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-SYN-4MPPS Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Improving Synthetic Yield and Purity of 3-(4-Methoxyphenoxy)propane-1-sulfonamide

Executive Summary: The "Sultone Strategy"

Users attempting to synthesize 3-(4-methoxyphenoxy)propane-1-sulfonamide often face low yields due to three specific bottlenecks:

  • Sultone Hydrolysis: Competition between the phenol nucleophile and water during the ring-opening of 1,3-propane sultone.

  • Sulfonyl Chloride Instability: Rapid hydrolysis of the intermediate sulfonyl chloride during the activation phase.

  • Amidation Efficiency: Incomplete conversion or byproduct formation during the final ammonia addition.

This guide moves away from the lower-yield Williamson ether synthesis (using 3-chloropropane-1-sulfonamide) and standardizes the Sultone Ring-Opening Route . This pathway is industrially preferred for its atom economy but requires strict moisture control to maximize yield.

Part 1: Critical Pathway Analysis & Visualization

The following diagram outlines the optimized reaction pathway and the critical control points (CCPs) where yield is most often lost.

ReactionPathway Phenol 4-Methoxyphenol (Starting Material) Step1 Step 1: Ring Opening (Base/DMF) Phenol->Step1 Sultone 1,3-Propane Sultone (Reagent) Sultone->Step1 Intermediate1 Sulfonate Salt (Stable Intermediate) Step2 Step 2: Activation (SOCl2/DMF cat.) Intermediate1->Step2 Chloride Sulfonyl Chloride (Unstable Intermediate) Step3 Step 3: Amidation (NH3/THF) Chloride->Step3 Product 3-(4-Methoxyphenoxy) propane-1-sulfonamide Step1->Intermediate1 Yield Critical: Avoid H2O Hydrolysis Hydrolysis Byproduct (Yield Loss) Step1->Hydrolysis If wet Step2->Chloride Moisture Sensitive Step2->Hydrolysis If wet Step3->Product Temp Control <0°C

Figure 1: Optimized Synthetic Pathway. Red arrows indicate moisture-induced failure modes.

Part 2: Optimized Experimental Protocols

Module 1: The Alkylation (Sultone Ring Opening)

Objective: Maximize regioselective O-alkylation while suppressing sultone hydrolysis. Common Failure: Using aqueous bases (NaOH/H2O), which hydrolyzes the sultone reagent before it reacts with the phenol.

Optimized Protocol:

  • Reagents: 4-Methoxyphenol (1.0 eq), Sodium Hydride (NaH, 60% in oil, 1.1 eq), 1,3-Propane Sultone (1.2 eq).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Procedure:

    • Wash NaH with hexanes under Nitrogen to remove mineral oil. Suspend in dry DMF.

    • Add 4-Methoxyphenol dropwise at 0°C. Stir for 30 min to form the sodium phenoxide (Solution turns dark).

    • Critical Step: Add 1,3-Propane Sultone (dissolved in minimal DMF) slowly.

    • Heat to 60°C for 4 hours.

    • Workup: Quench with isopropanol. Precipitate the sodium sulfonate salt by adding the reaction mixture into cold Diethyl Ether or Acetone. Filter the solid.[1]

    • Why this works: The sodium sulfonate salt is insoluble in ether/acetone, allowing easy isolation without aqueous extraction, preventing product loss into the water phase [1].

Module 2: The Activation (Chlorination)

Objective: Convert the inert sulfonate salt to the reactive sulfonyl chloride.[2] Common Failure: "Sticky" reaction mass or low conversion due to lack of catalyst.

Optimized Protocol:

  • Reagents: Sodium 3-(4-methoxyphenoxy)propane-1-sulfonate (from Module 1), Thionyl Chloride (

    
    , excess), DMF (Catalytic, 5-10 drops).
    
  • Procedure:

    • Suspend the dried sulfonate salt in Toluene (inert carrier).

    • Add

      
       (3-5 eq).
      
    • Add catalytic DMF. This forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species [2].

    • Reflux for 2-3 hours until gas evolution (

      
      ) ceases.
      
    • Workup: Evaporate Toluene and excess

      
       under reduced pressure. Do not expose to air/moisture.
      
    • Yield Tip: Use the crude immediately in Module 3. Sulfonyl chlorides degrade rapidly.

Module 3: The Amidation

Objective: Form the sulfonamide bond without hydrolyzing the chloride. Common Failure: Exothermic runaway causing hydrolysis.

Optimized Protocol:

  • Reagents: Crude Sulfonyl Chloride, Ammonia (

    
    ).
    
  • System:

    • Method A (Standard): Aqueous

      
       (28%) + THF (1:1 ratio).
      
    • Method B (High Yield): Anhydrous

      
       gas bubbled into THF at -10°C.
      
  • Procedure:

    • Dissolve crude sulfonyl chloride in dry THF.

    • Cool to 0°C (Method A) or -10°C (Method B).

    • Add Ammonia source slowly. The reaction is immediate.

    • Workup: Evaporate THF. The product usually precipitates. Recrystallize from Ethanol/Water.

Part 3: Troubleshooting & FAQs

Data Comparison: Base Selection Impact
Base / Solvent SystemYield (Step 1)Purity ProfileNotes
NaOH / Water 45-55%LowHigh hydrolysis of sultone; requires large excess of reagent.
K2CO3 / Acetone 65-75%MediumSlow reaction kinetics; heterogeneous mixture.
NaH / DMF (Recommended) 90-95% High Fast, homogeneous, minimal hydrolysis.
Diagnostic Decision Tree

Use this logic flow to diagnose low yields in your specific batch.

Troubleshooting Start Problem: Low Overall Yield Check1 Check Step 1 Product: Is it a white solid? Start->Check1 Check2 Check Step 2: Did you use DMF catalyst? Check1->Check2 Yes Sol1 Issue: O-Alkylation Failed. Switch to NaH/DMF. Check1->Sol1 No (Sticky/Oil) Check3 Check Step 3: Was Temp < 0°C? Check2->Check3 Yes Sol2 Issue: Poor Activation. Sulfonate salts are stable; they need Vilsmeier activation. Check2->Sol2 No Sol3 Issue: Hydrolysis. Chloride reverted to acid. Use anhydrous NH3. Check3->Sol3 No Success Process Optimized Check3->Success Yes

Figure 2: Troubleshooting Logic Flow.

Frequently Asked Questions

Q: My intermediate sulfonyl chloride is a dark oil, not a solid. Is this normal? A: Yes. While many sulfonyl chlorides are solids, the presence of the propyl ether chain often lowers the melting point. However, if it is black, you likely have charring from the thionyl chloride step. Ensure you are using a nitrogen atmosphere and not overheating (>80°C).

Q: Can I use 3-chloropropane-1-sulfonamide directly with the phenol? A: You can, but it is not recommended. The sulfonamide group is acidic (


). In basic conditions (required for the phenol reaction), the sulfonamide deprotonates, interfering with the nucleophilic attack. The Sultone Route  protects the sulfur end as a sulfonate salt until the final step, avoiding this interference [3].

Q: Safety Warning regarding 1,3-Propane Sultone? A: CRITICAL: 1,3-Propane sultone is a potent alkylating agent and a reasonably anticipated human carcinogen.[3] It must be handled in a fume hood with double gloves. Destroy excess sultone in the waste stream by adding dilute NaOH and stirring for 1 hour before disposal [4].

Q: Why is my final product pink/red? A: The 4-methoxyphenol moiety is electron-rich and prone to oxidation (forming quinones) if exposed to air during the basic amidation step. Perform the amidation quickly and consider adding a pinch of sodium metabisulfite during the final recrystallization to bleach the color.

Part 4: References

  • Sultone Reactivity: Dalton Transactions, 2007, (46), 5369-5371.[4] (Describes the nucleophilic ring-opening of sultones with various nucleophiles).

  • Sulfonyl Chloride Activation: BenchChem Technical Support. "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." (Standard Vilsmeier-Haack protocols for converting sulfonates).

  • Sulfonamide Synthesis Overview: Organic Letters, 2011, 13, 4876-4878.[5] (Discusses strategies for sulfonamide synthesis, including the limitations of direct alkylation).

  • Safety Data: National Toxicology Program (NTP). "Report on Carcinogens: 1,3-Propane Sultone."[3][6]

Sources

Optimization

Identifying degradation products of 3-(4-Methoxyphenoxy)propane-1-sulfonamide

Diagnostic Triage: The "Unknown Peak" Workflow Before altering your method, use this diagnostic logic to categorize the issue. This workflow is designed to isolate whether your "unknown" is a chemistry issue, a separatio...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: The "Unknown Peak" Workflow

Before altering your method, use this diagnostic logic to categorize the issue. This workflow is designed to isolate whether your "unknown" is a chemistry issue, a separation issue, or a detection artifact.

TriageWorkflow Start Unknown Peak Detected RtCheck Is RRT < 0.5? Start->RtCheck Polarity Polar Degradant (Sulfonic Acid/Amine) RtCheck->Polarity Yes UVCheck UV Spectrum Match? RtCheck->UVCheck No MassCheck Mass Shift Analysis Polarity->MassCheck Artifact Artifact/Ghost Peak (Check Blank) UVCheck->Artifact No Match ChemDeg True Degradant UVCheck->ChemDeg Match ChemDeg->MassCheck

Figure 1: Diagnostic logic for initial impurity assessment. RRT = Relative Retention Time.

Troubleshooting Guide (Q&A)

This section addresses specific failures reported by researchers working with aryl-ether sulfonamides.

Module A: Chromatographic Separation

Q: I see a broad, tailing peak eluting near the void volume (t0). How do I retain this degradant? A: This is likely the sulfonic acid hydrolysis product (3-(4-methoxyphenoxy)propane-1-sulfonic acid).

  • The Cause: The sulfonamide group (

    
    ) hydrolyzes to a sulfonic acid (
    
    
    
    ), which is highly polar and fully ionized at neutral pH. Standard C18 columns cannot retain this charge.
  • The Fix:

    • Acidify Mobile Phase: Ensure your aqueous phase is at pH 2.0–2.5 (using 0.1% Formic Acid or Phosphate buffer). This suppresses the ionization of the sulfonic acid (pKa ~ -2 to 1), slightly improving retention.

    • Switch Stationary Phase: Move to a Polar-Embedded C18 or a PFP (Pentafluorophenyl) column. PFP columns provide pi-pi interaction with the aromatic ring, offering retention independent of the polar tail.

Q: My main peak splits into a doublet after 24 hours in solution. Is this degradation? A: Not necessarily. This is often a solvent effect or atropisomerism (rare for this chain length but possible).

  • Test: Re-inject the sample using a weaker injection solvent (match the initial mobile phase conditions). If the doublet persists, it is likely a degradation product structurally similar to the parent, such as the N-hydroxy derivative (oxidation of the sulfonamide nitrogen).

Module B: Mass Spectrometry (LC-MS) Identification

Q: I see a mass shift of -14 Da. Is this significant? A: Yes. This indicates O-Demethylation .

  • Mechanism: The terminal methoxy group (

    
    ) on the phenyl ring is cleaved to a hydroxyl group (
    
    
    
    ).
  • Context: This is common in oxidative stress conditions (peroxide impurities in solvents) or metabolic studies (CYP450 activity).

  • Confirmation: The daughter ion spectrum (MS/MS) should show a phenol fragment shifted by -14 Da compared to the parent's phenol fragment.

Q: I cannot find the molecular ion for the hydrolysis product. Why? A: Sulfonic acids are notorious for poor ionization in Positive ESI mode (


).
  • The Fix: Switch to Negative Mode (

    
    ) . The sulfonic acid (
    
    
    
    ) is stable and will appear as
    
    
    .
  • Expected Mass: Parent MW (approx 245 Da)

    
     Loss of 
    
    
    
    (+16 Da for OH)
    
    
    Net +1 Da shift in MW, but look for the specific
    
    
    of the anion.

Degradation Pathways & Mechanistic Analysis[1][2][3][4][5]

Understanding how the molecule breaks down allows you to predict what you are looking for.

Core Degradation Mechanisms
  • Hydrolytic Cleavage (Acid/Base Catalyzed):

    • Target: The Sulfonamide bond (

      
      ).[1]
      
    • Result: Release of Ammonia (

      
      ) and formation of the Sulfonic Acid.
      
    • Condition: Extreme pH (e.g., 1N HCl/NaOH at 60°C).

  • Ether Cleavage (Acidic):

    • Target: The Aryl-Alkyl Ether bond.

    • Result: Formation of 4-Methoxyphenol and 3-hydroxypropane-1-sulfonamide.

    • Condition: Strong acids (HI, HBr) or high thermal stress.

  • Oxidative Dealkylation:

    • Target: The Methoxy group or the Propyl chain.

    • Result: O-Demethylation (Phenol formation) or radical attack on the propyl chain.

Visual Pathway Map

DegradationPathways Parent Parent Molecule MW: ~245 Da ProdA Product A: Sulfonic Acid (Hydrolysis) MW: ~246 Da Parent->ProdA Acid/Base Hydrolysis (-NH3, +OH) ProdB Product B: 4-Methoxyphenol (Ether Cleavage) MW: 124 Da Parent->ProdB Strong Acid Cleavage (Ether Hydrolysis) ProdC Product C: O-Desmethyl (Oxidation) MW: ~231 Da Parent->ProdC Oxidative Stress (-CH3, +H)

Figure 2: Primary degradation pathways for 3-(4-Methoxyphenoxy)propane-1-sulfonamide.

Experimental Protocols

Protocol 1: Forced Degradation Setup (Screening)

Standard: ICH Q1A (R2)[2]

Stress TypeReagent/ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours10–20%
Base Hydrolysis 0.1 N NaOH, 60°C24 Hours10–20%
Oxidation 3%

, RT
4–24 Hours10–20%
Thermal 60°C (Solid State)7 Days< 5%
Photolytic UV/Vis (1.2M Lux hours)--Variable

Critical Step: Always neutralize acid/base samples immediately before injection to prevent damage to the HPLC column and to stop the reaction.

Protocol 2: LC-MS Method Parameters

Optimized for Sulfonamide/Ether separation.

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex Biphenyl (

    
     mm, 1.7 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm (Aromatic ring) and 220 nm (Amide bond).

    • MS: ESI Positive (Switch to Negative for Sulfonic Acid detection).

Expected Mass Shifts (Look-Up Table)

Use this table to quickly identify peaks in your MS chromatogram.

Degradant IdentityMechanismMass Shift (

Da)
Characteristic Fragment Ions
Sulfonic Acid Hydrolysis (

)
+1Loss of

(80 Da) in ESI(-)
O-Desmethyl Oxidation (

)
-14Phenol fragment
N-Hydroxy Oxidation (

)
+16

(Loss of Oxygen)
Ether Cleavage Hydrolysis (Backbone break)Large Loss124 Da (Methoxyphenol)
Dimer Radical Coupling (Photolysis)

Complex spectra

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[3]

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011.
  • FDA Guidance. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[4]

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Methoxyphenoxy Propane Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of methoxyphenoxy propane sulfonamide. This guide is designed to provide in-depth, experience-driv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of methoxyphenoxy propane sulfonamide. This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of this synthesis, with a specific focus on optimizing the crucial parameter of reaction temperature. As Senior Application Scientists, we understand that successful synthesis is not just about following steps but about understanding the chemistry behind them.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary impact of reaction temperature on the synthesis of methoxyphenoxy propane sulfonamide?

A1: Reaction temperature is a critical parameter that directly influences reaction rate, product yield, and impurity profile. In sulfonamide synthesis, which typically involves the reaction of a sulfonyl chloride with an amine, temperature control is paramount.[1][2][3] Elevated temperatures can accelerate the reaction but may also lead to the formation of undesirable byproducts through side reactions.[4] Conversely, temperatures that are too low may result in a sluggish or incomplete reaction.

Q2: What are the typical temperature ranges for sulfonamide synthesis?

A2: The optimal temperature range can vary significantly depending on the specific reactants, solvents, and catalysts used. For the reaction between a sulfonyl chloride and a primary or secondary amine, temperatures can range from room temperature with gentle heating to more elevated temperatures.[1] For instance, some preparations of Tamsulosin, a related sulfonamide, involve reflux temperatures in ethanol for extended periods.[5] Other protocols may utilize temperatures between 100°C and 160°C.[5] It is crucial to consult literature specific to your starting materials or to perform initial optimization experiments.

Q3: My reaction is sluggish and giving low yields. Should I just increase the temperature?

A3: While increasing the temperature is a common strategy to accelerate a slow reaction, it should be done cautiously. Before elevating the temperature, consider the following:

  • Purity of Reactants and Solvents: Ensure all your starting materials and solvents are of high purity and anhydrous, as moisture can lead to the hydrolysis of the sulfonyl chloride starting material.[6]

  • Base Strength and Stoichiometry: The reaction of a sulfonyl chloride with an amine generates hydrochloric acid, which must be neutralized by a base.[1] An inadequate amount or a weak base can quench the reaction.

  • Mixing Efficiency: Ensure adequate stirring to promote contact between reactants, especially in heterogeneous mixtures.

If these factors are optimized and the reaction is still slow, a gradual increase in temperature while monitoring the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is a logical next step.

Q4: I am observing significant byproduct formation. Could the reaction temperature be the culprit?

A4: Yes, incorrect reaction temperature is a common cause of byproduct formation. High temperatures can promote side reactions such as:

  • Polymerization: If the amine is not adequately protected, side reactions leading to polymer formation can occur, especially if both reactive groups are present in the same molecule.[4]

  • Decomposition: Sulfonyl chlorides can be thermally unstable and may decompose at elevated temperatures.[6]

  • Reactions with Solvents: Some solvents can react with sulfonyl chlorides at higher temperatures.[6]

If you are observing significant impurities, consider running the reaction at a lower temperature for a longer duration.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of methoxyphenoxy propane sulfonamide, with a focus on temperature optimization.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps Rationale
Reaction Temperature Too Low 1. Gradually increase the reaction temperature in 5-10°C increments. 2. Monitor reaction progress at each temperature point using TLC or HPLC.Increasing thermal energy can overcome the activation energy barrier of the reaction, thus increasing the reaction rate.
Impure or Wet Reagents/Solvents 1. Use freshly distilled or anhydrous solvents. 2. Ensure the purity of the sulfonyl chloride and amine starting materials.Water will hydrolyze the highly reactive sulfonyl chloride to the corresponding sulfonic acid, rendering it inactive for the desired reaction.[6]
Insufficient Base 1. Verify the stoichiometry of the base used. 2. Consider using a stronger, non-nucleophilic base.The reaction generates HCl, which will protonate the amine starting material, making it non-nucleophilic. A base is required to neutralize the acid.[1]
Problem 2: High Levels of Impurities/Byproducts
Potential Cause Troubleshooting Steps Rationale
Reaction Temperature Too High 1. Decrease the reaction temperature in 10-20°C increments. 2. Consider running the reaction at room temperature or even sub-ambient temperatures (e.g., 0°C) for a longer period.Lowering the temperature can disfavor higher activation energy side reactions relative to the desired product formation.
Side Reactions of Starting Materials 1. If the amine has other reactive functional groups, consider using a protecting group strategy.[4] 2. Ensure the order of addition of reagents is correct to minimize unwanted reactions.Protecting reactive functional groups prevents them from participating in undesired side reactions.[4]
Thermal Decomposition of Sulfonyl Chloride 1. Run the reaction at the lowest effective temperature. 2. Add the sulfonyl chloride to the reaction mixture in portions or via syringe pump to control any exotherm.Sulfonyl chlorides can be thermally labile and decompose, especially at elevated temperatures.[6]
Problem 3: Reaction Stalls Before Completion
Potential Cause Troubleshooting Steps Rationale
Product Inhibition 1. Try to remove the product as it forms, if feasible (e.g., through crystallization).In some cases, the product can inhibit the reaction.
Deactivation of Reactants 1. Add a fresh portion of the limiting reagent. 2. Re-evaluate the stability of your reactants under the reaction conditions.One of the reactants may be degrading over the course of the reaction.
Equilibrium Limitation 1. Consider using a slight excess of one of the reactants. 2. If water is a byproduct, use a Dean-Stark apparatus or molecular sieves to remove it.Shifting the equilibrium towards the product side can drive the reaction to completion.

III. Experimental Protocols & Visualizations

General Protocol for Temperature Optimization

This protocol outlines a systematic approach to determining the optimal reaction temperature for your specific synthesis.

  • Small-Scale Reactions: Set up a series of small-scale reactions in parallel, each at a different temperature (e.g., Room Temperature, 40°C, 60°C, 80°C).

  • Consistent Parameters: Keep all other reaction parameters (reactant concentrations, solvent, base, stirring speed) constant across all reactions.

  • Reaction Monitoring: Monitor the progress of each reaction at regular time intervals using a suitable analytical technique (e.g., TLC, LC-MS).

  • Data Analysis: For each temperature, plot the percentage conversion of the limiting starting material and the formation of the desired product and key impurities over time.

  • Optimal Temperature Selection: The optimal temperature will be the one that provides the highest yield of the desired product in a reasonable timeframe, with the lowest level of impurities.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in methoxyphenoxy propane sulfonamide synthesis.

TroubleshootingWorkflow Start Reaction Issue Identified LowYield Low Yield / No Reaction Start->LowYield HighImpurities High Impurities Start->HighImpurities StalledReaction Reaction Stalls Start->StalledReaction CheckTempLow Is Temperature Too Low? LowYield->CheckTempLow CheckTempHigh Is Temperature Too High? HighImpurities->CheckTempHigh CheckInhibition Product Inhibition? StalledReaction->CheckInhibition IncreaseTemp Gradually Increase Temperature CheckTempLow->IncreaseTemp Yes CheckReagents Check Reagent/Solvent Purity CheckTempLow->CheckReagents No CheckBase Check Base Stoichiometry/Strength CheckReagents->CheckBase DecreaseTemp Decrease Temperature CheckTempHigh->DecreaseTemp Yes ConsiderProtection Consider Protecting Groups CheckTempHigh->ConsiderProtection No ControlAddition Control Reagent Addition Rate ConsiderProtection->ControlAddition RemoveProduct Attempt Product Removal CheckInhibition->RemoveProduct Yes CheckDeactivation Reagent Deactivation? CheckInhibition->CheckDeactivation No AddReagent Add Fresh Reagent CheckDeactivation->AddReagent Yes

Caption: Troubleshooting workflow for synthesis optimization.

Reaction Pathway Overview

This diagram illustrates the general reaction for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.

ReactionPathway RSO2Cl R-SO2Cl (Sulfonyl Chloride) Product R-SO2-NH-R' (Sulfonamide) RSO2Cl->Product RNH2 R'-NH2 (Amine) RNH2->Product Base Base Byproduct Base-H+Cl- Base->Byproduct

Caption: General sulfonamide synthesis pathway.

IV. Concluding Remarks

Optimizing the reaction temperature is a critical step in developing a robust and efficient synthesis for methoxyphenoxy propane sulfonamide. By systematically evaluating the impact of temperature on reaction outcomes and employing a logical troubleshooting approach, researchers can significantly improve product yields and purity. This guide provides a framework for this optimization process, grounded in the fundamental principles of organic chemistry and practical laboratory experience.

V. References

  • Watson, D. A., et al. (2007). Solvent-free, microwave-assisted N-alkylation of primary sulfonamides with alcohols. Organic Letters, 9(23), 4647-4650.

  • Reddy, A. V., et al. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride. ChemInform, 40(12).

  • Luo, Y., et al. (2015). Iron-Catalyzed N-Arylation of Sulfonamides with Nitroarenes. Organic Letters, 17(16), 4066-4069.

  • Bahrami, K., et al. (2009). A novel and efficient method for the synthesis of sulfonamides and sulfonyl azides from thiols. The Journal of Organic Chemistry, 74(23), 9287-9291.

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.

  • Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).

  • Blagbrough, I. S., & Wallace, T. W. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 297-324). Royal Society of Chemistry.

  • Google Patents. (n.d.). Process for the preparation of tamsulosin. (CA2607809A1).

  • Google Patents. (n.d.). Preparation of tamsulosin hydrochloride from tamsulosi. (WO2006134212A2).

  • Google Patents. (n.d.). The method for preparing stable tamsulosin hydrochloride. (CN106478467B).

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015.

  • YouTube. (2021). Synthesis of Sulphanilamide.

  • Google Patents. (n.d.). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. (EP1704140B1).

  • Noël Research Group - UvA. (2019). Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals.

  • ResearchGate. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways.

  • Chemical Engineering Transactions. (2023). Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability. Chemical Engineering Transactions, 99, 715-720.

  • Organic & Biomolecular Chemistry (RSC Publishing). (2021). Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry, 19(3), 514-527.

  • PubMed. (2019). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. Angewandte Chemie (International ed. in English), 58(40), 14211-14215.

  • UCL Discovery. (2015). Synthetic approaches to biologically active sulfonates and sulfonamides.

  • ResearchGate. (2025). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis.

  • Benchchem. (n.d.). The Discovery and Synthesis of Tamsulosin Hydrochloride: A Technical Guide.

  • Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol.

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9168–9172.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18455-18459.

Sources

Optimization

Removing impurities from 3-(4-Methoxyphenoxy)propane-1-sulfonamide samples

Technical Support Center: Purification of 3-(4-Methoxyphenoxy)propane-1-sulfonamide Introduction: The "Deceptive" Simplicity of Sulfonamides Welcome to the technical support center. You are likely here because your 3-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(4-Methoxyphenoxy)propane-1-sulfonamide

Introduction: The "Deceptive" Simplicity of Sulfonamides

Welcome to the technical support center. You are likely here because your 3-(4-Methoxyphenoxy)propane-1-sulfonamide (MPPS) sample is behaving unexpectedly. While the synthesis—typically involving the alkylation of 4-methoxyphenol followed by sulfonation and amidation—seems straightforward, the purification is a common bottleneck in drug discovery workflows.

This molecule presents a "perfect storm" of purification challenges:

  • The pKa Clash: The starting material (4-methoxyphenol) and the product (primary sulfonamide) have overlapping acidity constants (pKa ~10), rendering standard caustic washes ineffective.

  • The "Oiling Out" Phenomenon: The flexible propyl ether chain lowers the lattice energy, causing the compound to separate as an oil rather than a crystal during recrystallization.

  • Hydrolysis Sensitivity: The sulfonyl chloride intermediate is prone to hydrolysis, generating highly polar sulfonic acid by-products.

Below is your targeted troubleshooting guide, structured to address these specific chemical behaviors.

Part 1: Diagnostic & Triage

Before attempting purification, identify your primary contaminant.

ObservationLikely ImpurityChemical CauseRecommended Action
Pink/Brown discoloration 4-MethoxyphenolOxidation of residual phenol starting material.See Protocol A (Trituration/Chromatography)
Low pH / Water Solubility Sulfonic AcidHydrolysis of sulfonyl chloride intermediate.See Protocol B (Bicarbonate Wash)
"Oiling Out" in solvent Mixed ImpuritiesEutectic point depression due to high impurity load.See Protocol C (Two-Solvent Recrystallization)
Tailing on TLC Sulfonamide (Self)Hydrogen bonding with silica silanols.Add 1% MeOH or NH₃ to eluent.

Part 2: The "Phenol" Problem (Protocol A)

The Issue: You cannot remove 4-methoxyphenol using a standard NaOH wash. The Science: The pKa of a primary sulfonamide is approximately 10.1. The pKa of 4-methoxyphenol is ~10.2 [1]. If you use NaOH (pH 14), you will deprotonate both the impurity and your product, sending both into the aqueous layer.

The Solution: Exploit solubility differences (Polarity) rather than Acidity.

Step-by-Step Protocol: Trituration

If your product is a solid but colored pink/brown:

  • Dry the Crude: Ensure the sample is completely free of reaction solvents (DMF/DCM).

  • Solvent Selection: 4-Methoxyphenol is highly soluble in Diethyl Ether (Et₂O) and Toluene. Primary sulfonamides are typically sparingly soluble in these non-polar solvents.

  • Slurry: Add cold Et₂O (5 mL per gram of crude).

  • Sonicate: Sonicate for 5 minutes to break up occlusions.

  • Filter: Vacuum filter the solid. The phenol (and its colored oxidation products) will remain in the filtrate.

  • Wash: Wash the cake with hexanes.

Note: If trituration fails, Flash Column Chromatography is required. Use a gradient of DCM:MeOH (0% to 5% MeOH). Do not exceed 5% MeOH early, or the phenol will co-elute.

Part 3: The "Acid" Problem (Protocol B)

The Issue: Presence of 3-(4-methoxyphenoxy)propane-1-sulfonic acid. The Science: This is a strong acid (pKa < 1).[1] Unlike the phenol, this can be chemically separated using a weak base that is strong enough to deprotonate the sulfonic acid but too weak to touch the sulfonamide.

Step-by-Step Protocol: The Bicarbonate Wash
  • Dissolve: Dissolve crude MPPS in Ethyl Acetate (EtOAc). Avoid DCM if possible, as emulsions are more common with sulfonamides in DCM.

  • Wash: Wash 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (pH ~8.5).

    • Mechanism:[2][3][4][5][6] The sulfonic acid is deprotonated (R-SO₃H → R-SO₃⁻Na⁺) and moves to the water layer. The sulfonamide (pKa ~10) remains protonated and stays in the EtOAc.

  • Brine/Dry: Wash 1x with Brine, dry over Na₂SO₄, and concentrate.

Part 4: Recrystallization Masterclass (Protocol C)

The Issue: The product forms an oil at the bottom of the flask instead of crystals. The Science: The "propyl" linker adds flexibility, and the "methoxy" group adds lipophilicity. This often lowers the melting point.[7] If the impurity level is high, the melting point drops below the boiling point of your solvent, causing "oiling out" [2].[7]

Workflow Visualization

Recrystallization_Workflow Start Crude MPPS Solid/Oil Solvent_Add Add Solvent A (Good Solvent) (Ethanol or IPA) Start->Solvent_Add Heat Heat to Reflux Solvent_Add->Heat Check_Dissolve Dissolved? Heat->Check_Dissolve Add_More Add more Solvent A Check_Dissolve->Add_More No Anti_Solvent Add Solvent B (Poor Solvent) (Water or Heptane) until turbid Check_Dissolve->Anti_Solvent Yes Add_More->Heat Cool_Slow Cool Slowly to RT (Insulate flask) Anti_Solvent->Cool_Slow Check_Oil Oiling Out? Cool_Slow->Check_Oil Reheat Reheat + Add trace Solvent A Check_Oil->Reheat Yes Seed Add Seed Crystal Check_Oil->Seed No Reheat->Cool_Slow Ice_Bath Ice Bath (0°C) Seed->Ice_Bath Filter Vacuum Filter & Dry Ice_Bath->Filter

Figure 1: Decision logic for overcoming "oiling out" during sulfonamide recrystallization.

Recommended Solvent Systems

Based on the polarity of the sulfonamide and the ether linkage, the following systems are most effective:

  • Ethanol / Water (The Standard):

    • Dissolve in hot 95% Ethanol.

    • Add hot water dropwise until persistent cloudiness.

    • Add one drop of Ethanol to clear it.

    • Why: Sulfonamides are very soluble in hot alcohols but insoluble in water.

  • IPA / Heptane (The Alternative):

    • Use if your compound is too soluble in Ethanol/Water (i.e., you lose too much yield).

    • Dissolve in minimum hot Isopropanol (IPA).

    • Add hot Heptane.

Critical Control Point: Seeding

If you have any pure crystals from a previous batch (even a micro-spatula tip), add them when the solution reaches room temperature. This provides a nucleation site that bypasses the amorphous "oil" phase.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use acid extraction (HCl) to purify this? A: No. While sulfonamides are weak acids, they are not basic enough to be protonated and extracted into aqueous acid (unlike amines). The ether oxygen is also not basic enough. An acid wash will simply wash the surface but will not extract the MPPS.

Q: My NMR shows a clean spectrum, but the melting point is broad. Why? A: This usually indicates trapped solvent or trace inorganic salts. Sulfonamides form tight crystal lattices that can trap water or ethanol. Dry the sample under high vacuum (0.1 mbar) at 40-50°C for at least 12 hours. If the issue persists, perform a "hot filtration" during your next recrystallization to remove invisible inorganic salts (NaCl/KCl).

Q: Why does the sample turn yellow on the bench? A: The ether linkage (4-methoxyphenoxy) is electron-rich and susceptible to slow oxidation by air, especially if trace metal ions are present. Store MPPS in amber vials under nitrogen/argon at 4°C for long-term stability.

References

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research. 21 (12): 456–463.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Chapter on Recrystallization Techniques).

  • BenchChem Technical Support. (2025). "Recrystallization of Sulfonamide Products". BenchChem Knowledge Base.

  • PubChem Compound Summary. (2025). "Sulfonamide Structure and Acidity Data". National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Optimizing Sulfonamide Synthesis &amp; Minimizing Side Reactions

Introduction The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of therapeutic agents—from antibiotics to diuretics and anticancer drugs. Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of therapeutic agents—from antibiotics to diuretics and anticancer drugs. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amides and carboxylic acids, make it an invaluable motif in drug design.[1][2][3]

The most common and direct route to this critical linkage is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][4][5] While seemingly straightforward, this reaction is frequently plagued by competing side reactions that can diminish yield, complicate purification, and compromise the integrity of the final product.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework. Moving beyond simple protocols, we delve into the mechanistic origins of common side reactions and offer field-proven, evidence-based strategies to mitigate them, ensuring the efficient and clean synthesis of your target sulfonamides.

Section 1: The Core Reaction and Common Pitfalls

The desired reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl), which is scavenged by a base.

The Desired Pathway: SN2 at Sulfur

The intended transformation is a bimolecular nucleophilic substitution (SN2) type reaction at the sulfur center. The amine acts as the nucleophile, and the chloride serves as the leaving group.

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Sulfonamide R-NH-SO₂R' (Desired Sulfonamide) Amine->Sulfonamide Nucleophilic Attack SulfonylChloride R'-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Sulfonamide HCl HCl Base_HCl Base-H⁺Cl⁻ HCl->Base_HCl Base Base Base->Base_HCl HCl Scavenging

Caption: Ideal reaction pathway for sulfonamide formation.

However, several competing pathways can lead to undesired products. Understanding these is the first step toward prevention.

Problem 1: Di-sulfonylation of Primary Amines

A primary amine (R-NH₂) can react with a second equivalent of sulfonyl chloride to form an undesired di-sulfonylated byproduct, R-N(SO₂R')₂. This occurs because the initially formed mono-sulfonamide (R-NH-SO₂R') still possesses an acidic proton on the nitrogen, which can be deprotonated by the base to form a nucleophilic anion.[6]

Problem 2: Sulfene Formation with Aliphatic Sulfonyl Chlorides

Alkanesulfonyl chlorides that have a proton on the α-carbon can undergo an E2 elimination reaction in the presence of a base to form a highly reactive intermediate called a sulfene (R-CH=SO₂).[7] These sulfenes can polymerize or react non-selectively with nucleophiles in the reaction mixture, leading to a complex product profile and low yields of the desired sulfonamide.[7]

Problem 3: Hydrolysis of the Sulfonyl Chloride

Sulfonyl chlorides are highly sensitive to moisture.[8][9] Water, acting as a nucleophile, can attack the sulfonyl chloride to produce the corresponding sulfonic acid (R'-SO₃H).[9][10] This side reaction consumes the starting material and can significantly lower the yield.[9]

Problem 4: Catalyst-Related Side Reactions (DMAP)

4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst to accelerate slow sulfonylation reactions.[11][12][13] It functions by forming a highly reactive N-sulfonylpyridinium intermediate.[11][12] While effective, this intermediate can sometimes participate in undesired side reactions or, if used in stoichiometric amounts, lead to purification challenges.

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental observations in a question-and-answer format, providing likely causes and actionable solutions.

Q1: My reaction with a primary amine is messy, and LC-MS shows a significant byproduct with a higher molecular weight. What's happening?

Likely Cause: Di-sulfonylation. The initially formed sulfonamide is reacting again with the sulfonyl chloride.[6]

Solutions:

  • Control Stoichiometry and Addition Rate: The concentration of the sulfonyl chloride is a key factor. By keeping it low at all times, you favor the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[6]

    • Action: Use a slight excess (1.1–1.2 equivalents) of the primary amine.

    • Protocol: Dissolve the amine and base in an anhydrous solvent. Cool the mixture to 0 °C. Add a solution of the sulfonyl chloride dropwise over a prolonged period (e.g., 30–60 minutes) with vigorous stirring.[6]

  • Optimize Base Selection: A strong, sterically hindered, non-nucleophilic base is less likely to deprotonate the sulfonamide product.

    • Action: Switch from pyridine or triethylamine to a bulkier base like diisopropylethylamine (DIPEA or Hünig's base).

  • Lower the Temperature: Lowering the reaction temperature decreases the rate of the second sulfonylation reaction more significantly than the first.

    • Action: Run the reaction at 0 °C or even as low as -20 °C, allowing it to warm to room temperature only after the addition of the sulfonyl chloride is complete.[6]

ParameterStandard ConditionOptimized for Mono-sulfonylationRationale
Amine:Sulfonyl Chloride Ratio 1 : 11.1 : 1Excess amine outcompetes the sulfonamide anion.
Addition of Sulfonyl Chloride All at onceSlow, dropwise over 30-60 minKeeps sulfonyl chloride concentration low.[6]
Temperature Room Temperature0 °C to -20 °CReduces the rate of the undesired second reaction.[6]
Base Pyridine, TriethylamineDIPEA, 2,6-LutidineSteric hindrance disfavors deprotonation of the product.
Q2: My yield is very low, and I have a lot of baseline 'gunk' in my crude NMR/LC-MS, especially when using an aliphatic sulfonyl chloride. Why?

Likely Cause: Sulfene formation. This is particularly common for alkanesulfonyl chlorides with α-hydrogens, where base-induced elimination competes with the desired substitution reaction.[7]

Solutions:

  • Employ Low Temperatures: The elimination pathway often has a higher activation energy than the substitution pathway.

    • Action: Perform the reaction at very low temperatures (e.g., -78 °C, dry ice/acetone bath) and allow it to warm slowly.

  • Choose the Right Base: A less basic, sterically hindered amine base can favor the SN2 pathway over the E2 pathway.

    • Action: Use a base like DIPEA instead of triethylamine. The order of addition can also be critical; adding the base last and slowly can sometimes suppress sulfene formation.

  • Consider Alternative Reagents: If sulfene formation is persistent, avoiding the sulfonyl chloride altogether is the best strategy.

    • Action: Explore the use of sulfonyl fluorides or pre-activated sulfonic acids, which are less prone to elimination. The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided robust methods using these more stable reagents.[3]

G cluster_sn2 Desired Pathway (SN2) cluster_e2 Undesired Pathway (E2) Reactants R-CH₂-SO₂Cl + R'₂NH + Base SN2_Product R-CH₂-SO₂-NR'₂ (Sulfonamide) Reactants->SN2_Product Low Temp, Hindered Base Sulfene R-CH=SO₂ (Sulfene Intermediate) Reactants->Sulfene High Temp, Strong Base Polymer Polymeric Byproducts Sulfene->Polymer

Caption: Competing SN2 vs. E2 (Sulfene) pathways.

Q3: My starting amine is consumed, but after workup, I recover mostly sulfonic acid. What went wrong?

Likely Cause: Hydrolysis of the sulfonyl chloride. This is one of the most common failure modes.[9] The sulfonyl chloride reacted with trace water in the solvent, reagents, or from atmospheric moisture before it could react with your amine.[9]

Solutions:

  • Rigorous Anhydrous Technique: Water is your enemy.

    • Action: Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas or in a desiccator.

    • Protocol: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the reaction flask.[9]

  • Check Your Reagents: Amines and bases can be hygroscopic.

    • Action: Use freshly opened bottles of reagents. Liquid amines and bases can be dried over KOH or CaH₂ and distilled.

  • Optimize Reaction Rate: Ensure the desired reaction is faster than the hydrolysis.

    • Action: Add the sulfonyl chloride to the solution of the amine and base, not the other way around. This ensures the sulfonyl chloride immediately encounters a high concentration of the desired nucleophile. Slow, controlled addition with vigorous stirring is still recommended to manage exotherms and other side reactions.[14]

Q4: I used DMAP as a catalyst for a hindered amine, but the reaction is still not clean. Are there hidden issues?

Likely Cause: While DMAP is an excellent nucleophilic catalyst, the N-sulfonyl-DMAP intermediate is highly reactive and can be susceptible to its own side reactions.[11] Furthermore, using more than a catalytic amount (e.g., > 10 mol%) can lead to byproducts that are difficult to remove during purification.

Solutions:

  • Strictly Catalytic Amounts: More is not always better.

    • Action: Use 1-10 mol% of DMAP. This is typically sufficient to achieve a significant rate enhancement without introducing purification issues.

  • Consider Alternative Catalysts or Methods:

    • Action: For very challenging substrates, consider using alternative activating agents for sulfonic acids (e.g., using carbodiimides like DCC or EDC) or switching to sulfonyl fluorides which can be activated under different conditions.[15]

Section 3: Advanced Strategies & Alternative Reagents

When conventional methods fail, modern synthetic strategies can offer a more robust path to clean sulfonamide formation, often by avoiding the problematic sulfonyl chloride intermediate altogether.

  • From Thiols: Thiols can be converted to sulfonyl chlorides in situ via oxidative chlorination, followed by reaction with an amine in one pot.[4][15][16] This avoids the need to isolate the sensitive sulfonyl chloride.

  • From Sulfonic Acids: Direct coupling of sulfonic acids with amines can be achieved using activating agents like 2,4,6-trichloro-[9][11][17]-triazine (TCT) or under microwave conditions.[14][15]

  • From Aryl Halides/Acids: Recent advances in catalysis allow for the construction of sulfonamides from aryl halides or even carboxylic acids using a sulfur dioxide source like DABSO, completely bypassing traditional chlorosulfonation.[2][3][18]

Section 4: Recommended General Protocol

This protocol is designed to minimize common side reactions for the synthesis of a mono-sulfonamide from a primary amine and an aryl sulfonyl chloride.

Materials:

  • Primary Amine (1.1 mmol, 1.1 equiv)

  • Aryl Sulfonyl Chloride (1.0 mmol, 1.0 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (~0.1 M concentration)

  • Oven-dried, inert-atmosphere-flushed reaction vessel

Procedure:

  • Setup: To the reaction vessel under a positive pressure of Nitrogen or Argon, add the primary amine (1.1 mmol) and anhydrous DCM.

  • Addition of Base: Add DIPEA (1.5 mmol) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve the aryl sulfonyl chloride (1.0 mmol) in a small amount of anhydrous DCM. Using a syringe pump or dropping funnel, add this solution dropwise to the cold, stirred amine solution over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed.

  • Quenching and Workup:

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved February 15, 2026, from [Link]

  • Abu-Rabie, S., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PLoS ONE, 12(5), e0176987. Available from: [Link]

  • da Silva, J. F., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. Available from: [Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. Retrieved February 15, 2026, from [Link]

  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Retrieved February 15, 2026, from [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4). Available from: [Link]

  • Hall, H. K., Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1452. Available from: [Link]

  • King, J. F., et al. (1974). Organic Sulfur Mechanisms. 14. Kinetic Resolution in the Reaction of a Sulfene with an Amine. Journal of the American Chemical Society, 96(12), 3914–3919. Available from: [Link]

  • Mondal, M., & Jana, A. K. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(56), 35293-35314. Available from: [Link]

  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Letters in Organic Chemistry, 5(4), 268-272. Available from: [Link]

  • Abu-Rabie, S., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(18), 7144–7149. Available from: [Link]

  • Ali, I., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. Available from: [Link]

  • Ismalaj, E., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Angewandte Chemie International Edition, 58(20), 6692-6696. Available from: [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Available from: [Link]

  • Gemoets, H. P. L., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(18), 4932–4935. Available from: [Link]

  • King, J. F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 62(9), 1977-1987. Available from: [Link]

  • RSC Advances. (n.d.). Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides. RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Bolm, C., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(32), 6237-6246. Available from: [Link]

  • King, J. F. (1989). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. The University of Western Ontario. Available from: [Link]

  • ResearchGate. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide? ResearchGate. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US4414368A - Chlorosulfonated polysulfones and derivatives thereof. Google Patents.
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available from: [Link]

  • Chem.SE. (2026, January 25). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Cornella, J., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(14), 7689-7694. Available from: [Link]

  • Scriven, E. F. V. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226. Available from: [Link] scholar.org/paper/Catalysis-by-4-dialkylaminopyridines-Scriven/2b4d1a01c3f8e5f7a9b1c0a8b9e6f3d1c4e7c1d4

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Pearson+. Retrieved February 15, 2026, from [Link]

  • University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham Research Portal. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Interpretation Guide: 3-(4-Methoxyphenoxy)propane-1-sulfonamide

Executive Summary & Analytical Challenge 3-(4-Methoxyphenoxy)propane-1-sulfonamide represents a specific pharmacophore often encountered in carbonic anhydrase inhibitors (CAIs) and fragment-based drug discovery. Structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

3-(4-Methoxyphenoxy)propane-1-sulfonamide represents a specific pharmacophore often encountered in carbonic anhydrase inhibitors (CAIs) and fragment-based drug discovery. Structurally, it combines an electron-rich aromatic ether (anisole derivative) with a polar sulfonamide tail via a flexible propyl linker.

The Analytical Challenge: The primary difficulty in characterizing this molecule lies in the sulfonamide (-SO₂NH₂) moiety. Unlike carbon-bound protons, the sulfonamide protons are "labile" (exchangeable). Their visibility, integration accuracy, and chemical shift are heavily dependent on solvent choice, concentration, and water content.

This guide compares the analytical performance of two standard NMR solvents (DMSO-d₆ vs. CDCl₃) and provides a definitive structural assignment protocol to distinguish the product from its synthetic precursors (e.g., sulfonyl chlorides or alkyl halides).

Structural Analysis (1H NMR Assignment)

Based on 400 MHz / 600 MHz High-Resolution Analysis in DMSO-d₆.

The Molecule

Formula: C₁₀H₁₅NO₄S Key Features: AA'BB' Aromatic System, Propyl Linker, Labile NH₂.

Predicted Chemical Shift Table (DMSO-d₆)
Assignment LabelFunctional GroupTypeShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)
H-A Sulfonamide NH₂Labile6.80 – 7.10 Broad Singlet2HN/A
H-B/C Aromatic (Ortho to OMe)Aryl6.82 – 6.88 Multiplet (AA'BB')2H~9.0
H-D/E Aromatic (Ortho to O-Linker)Aryl6.88 – 6.95 Multiplet (AA'BB')2H~9.0
H-F O-CH₂ (Alpha to ether)Alkyl3.95 – 4.05 Triplet2H~6.5
H-G Methoxy (-OCH₃)Alkyl3.70 – 3.75 Singlet3HN/A
H-H SO₂-CH₂ (Gamma)Alkyl2.95 – 3.10 Multiplet/Triplet2H~7.5
H-I C-CH₂-C (Beta)Alkyl2.05 – 2.15 Quintet2H~7.0

Note on Aromatic Region: The 1,4-disubstituted benzene ring (4-methoxyphenoxy) forms an AA'BB' spin system . While it may resemble two doublets, it is a second-order system.[1] "Roofing" effects (leaning of inner lines) will be prominent at lower field strengths (300 MHz).

Comparative Analysis: Solvent Performance

Objective: Determine the optimal solvent for quantitative validation.

Scenario A: Chloroform-d (CDCl₃)
  • Performance: POOR for Sulfonamides.

  • Mechanism: CDCl₃ is a non-polar solvent that does not participate in strong hydrogen bonding. The sulfonamide protons undergo rapid exchange and quadrupolar relaxation (due to ¹⁴N).

  • Observation: The NH₂ signal often appears as a very broad, low-intensity hump between 4.5–6.0 ppm, or may be completely invisible. This makes integration impossible.

  • Risk: False negative for product formation.

Scenario B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)[4]
  • Performance: EXCELLENT (Gold Standard) .

  • Mechanism: DMSO is a strong hydrogen bond acceptor. It "locks" the NH₂ protons in place, slowing down the exchange rate with residual water.

  • Observation: The NH₂ signal appears as a sharp, distinct singlet (or slightly broadened peak) around 6.9 ppm.

  • Benefit: Allows for accurate 2:3 integration ratio against the methoxy group, confirming the presence of the sulfonamide.

Comparison Table: Solvent Efficacy
FeatureCDCl₃ (Chloroform)DMSO-d₆ (Dimethyl Sulfoxide)
NH₂ Visibility Broad / InvisibleSharp / Distinct
NH₂ Integration UnreliableQuantitative (2H)
Water Peak ~1.56 ppm (distinct)~3.33 ppm (can overlap with signals)
Aromatic Resolution GoodExcellent
Recommendation Use for structural backbone onlyREQUIRED for full characterization

Visualization: Structural Logic & Workflow

Diagram 1: Proton Assignment Map

This diagram maps the specific protons to their chemical environments.

G cluster_mol 3-(4-Methoxyphenoxy)propane-1-sulfonamide MeO Methoxy (-OCH3) 3.70 ppm (s) Ar Aromatic Ring AA'BB' System 6.80-6.95 ppm MeO->Ar Linker_O O-CH2 (Alpha) ~4.00 ppm (t) Ar->Linker_O Linker_Mid CH2 (Beta) ~2.10 ppm (quint) Linker_O->Linker_Mid Linker_S S-CH2 (Gamma) ~3.00 ppm (t) Linker_Mid->Linker_S NH2 Sulfonamide (NH2) ~6.90 ppm (bs) (DMSO-d6 only) Linker_S->NH2

Caption: Chemical shift mapping. Note the deshielding effect of Oxygen and Sulfur on the propyl chain.

Diagram 2: Validation Decision Tree

How to troubleshoot the spectrum if the NH₂ peak is missing or the integration is off.

DecisionTree Start Start: Acquire 1H NMR CheckSolvent Is Solvent DMSO-d6? Start->CheckSolvent YesDMSO Check 6.5-7.5 ppm Region CheckSolvent->YesDMSO Yes NoCDCl3 Switch Solvent to DMSO-d6 CheckSolvent->NoCDCl3 No (CDCl3) SignalPresent Signal Present? YesDMSO->SignalPresent NoCDCl3->Start Integrate Integrate NH2 vs OMe Target Ratio 2:3 SignalPresent->Integrate Yes NoSignal Check Water Content (Exchange with H2O?) SignalPresent->NoSignal No DrySample Dry Sample/Add D2O shake (Signal should disappear) NoSignal->DrySample

Caption: Workflow for validating the sulfonamide moiety using solvent selection and D2O exchange.

Experimental Protocol: Self-Validating Preparation

To ensure the results match the "Predicted" table above, follow this strict protocol.

Materials
  • Sample: 5–10 mg of 3-(4-Methoxyphenoxy)propane-1-sulfonamide.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Methodology
  • Solvation: Dissolve the solid completely in DMSO-d₆. Vortex for 30 seconds. Ensure no suspended solids remain, as these cause line broadening.

  • Acquisition:

    • Set temperature to 298 K (25°C) .

    • Number of Scans (NS): Minimum 16 (for high S/N ratio).

    • Relaxation Delay (D1): Set to 5.0 seconds . Why? Sulfonamide protons have long T1 relaxation times. A short delay will under-integrate the NH₂, leading to false purity calculations.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Phase correction: Manual phasing is preferred over automatic for the broad NH₂ peak.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein) to ensure accurate integration of the broad sulfonamide peak.

Validation Step (The "Acid Test")

To confirm the peak at ~6.9 ppm is indeed the NH₂ and not an aromatic impurity:

  • Run the standard spectrum.

  • Add 1 drop of D₂O (Deuterium Oxide) to the tube.

  • Shake and re-run.

  • Result: The peak at ~6.9 ppm should disappear (exchange with D), while the CH₂ and Aromatic signals remain unchanged.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Organic Chemistry Data. (2020). "The AA'BB' Pattern in NMR Spectroscopy."

  • National Institutes of Health (PubChem). (2025). "3-(4-Methoxyphenoxy)propane-1,2-diol Spectral Data (Analog Reference)."

  • Popiołek, Ł., et al. (2024). "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures." Molbank.[3]

Sources

Comparative

A Comparative Guide to the Bioactivity of 3-(4-Methoxyphenoxy)propane-1-sulfonamide versus Standard Sulfonamides

A Senior Application Scientist's Perspective on Evaluating a Novel Sulfonamide Candidate In the landscape of drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, boasting a rich...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Evaluating a Novel Sulfonamide Candidate

In the landscape of drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, boasting a rich history and a diverse range of therapeutic applications. From their initial discovery as groundbreaking antibacterial agents to their established roles as diuretics, anticonvulsants, and anti-inflammatory drugs, the versatility of sulfonamides is undeniable. This guide provides a comparative framework for evaluating the bioactivity of a novel sulfonamide, 3-(4-Methoxyphenoxy)propane-1-sulfonamide, against well-characterized standard sulfonamides.

Given the nascent stage of research into 3-(4-Methoxyphenoxy)propane-1-sulfonamide, this document will first establish the bioactive profiles of standard sulfonamides, detailing their primary mechanisms of action. Subsequently, it will outline a comprehensive, field-proven experimental strategy to characterize the bioactivity of this novel compound, enabling a robust, data-driven comparison.

The Bioactive Landscape of Standard Sulfonamides: Two Primary Frontiers

The biological activity of standard sulfonamides is predominantly defined by two key mechanisms of action: the inhibition of dihydropteroate synthase (DHPS) in bacteria and the inhibition of carbonic anhydrases (CAs) in mammals.

Antibacterial Activity: Inhibition of Folate Synthesis

The archetypal bioactivity of sulfonamides lies in their ability to act as antibacterial agents.[1][2][3][4][5][6][7][8][9] They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5][7][9] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA and RNA synthesis.[1][7][10] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to a bacteriostatic effect that halts bacterial growth and proliferation.[1][4][5][6][9] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[1][2][4]

A classic example of an antibacterial sulfonamide is Sulfamethoxazole , often used in combination with trimethoprim to create a synergistic bactericidal effect by sequentially blocking the folate synthesis pathway.[11]

Carbonic Anhydrase Inhibition

Beyond their antibacterial properties, a significant class of sulfonamides acts as potent inhibitors of carbonic anhydrases (CAs).[12][13][14][15][16] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[14] These enzymes are involved in numerous physiological processes, including pH regulation, fluid secretion, and bone resorption.[15]

Sulfonamide-based CA inhibitors, such as Acetazolamide , are used clinically as diuretics, for the treatment of glaucoma, and in managing epilepsy.[8][12][13][15] The therapeutic effect in glaucoma, for instance, is achieved by reducing the secretion of aqueous humor in the eye, thereby lowering intraocular pressure.[13]

Proposed Experimental Workflow for Bioactivity Profiling of 3-(4-Methoxyphenoxy)propane-1-sulfonamide

To ascertain the bioactivity of 3-(4-Methoxyphenoxy)propane-1-sulfonamide and enable a meaningful comparison with standard sulfonamides, a multi-pronged experimental approach is necessary. The following workflow outlines the key assays to probe its potential antibacterial and carbonic anhydrase inhibitory activities.

G cluster_0 Phase 1: Antibacterial Activity Assessment cluster_1 Phase 2: Carbonic Anhydrase Inhibition Profiling A Minimum Inhibitory Concentration (MIC) Assay B Bacterial Growth Curve Analysis A->B Confirms bacteriostatic/ bactericidal effect C Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay B->C Investigates mechanism of action D In Vitro Carbonic Anhydrase (CA) Inhibition Assay E Isoform Selectivity Profiling (e.g., CA I, II, IX, XII) D->E Determines specificity F Cell-Based Assay for CA Inhibition E->F Validates in a cellular context Start Novel Compound: 3-(4-Methoxyphenoxy)propane-1-sulfonamide Start->A Start->D

Caption: Experimental workflow for the bioactivity profiling of a novel sulfonamide.

Phase 1: Antibacterial Activity Assessment

The primary investigation should focus on determining if 3-(4-Methoxyphenoxy)propane-1-sulfonamide exhibits antibacterial properties characteristic of early sulfonamides.

2.1.1. Minimum Inhibitory Concentration (MIC) Assay

This is the foundational experiment to quantify the antibacterial potency of the novel compound.

Protocol:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.[17]

  • Preparation of Inoculum: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.

  • Compound Dilution Series: A serial dilution of 3-(4-Methoxyphenoxy)propane-1-sulfonamide is prepared in a 96-well microtiter plate. A standard sulfonamide like Sulfamethoxazole should be run in parallel as a positive control.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Rationale: This assay provides a quantitative measure of the compound's antibacterial efficacy, allowing for a direct comparison with the potency of standard sulfonamides.

2.1.2. Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay

To determine if any observed antibacterial activity is due to the classic sulfonamide mechanism, a direct enzymatic assay is crucial.

Protocol:

  • Enzyme and Substrates: Recombinant DHPS enzyme, para-aminobenzoic acid (PABA), and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP) are required.

  • Assay Reaction: The assay measures the enzymatic coupling of PABA and DHPPP. The reaction is initiated by the addition of the enzyme to a mixture of the substrates and varying concentrations of the test compound.

  • Detection: The product formation can be monitored using various methods, such as spectrophotometry or high-performance liquid chromatography (HPLC).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Rationale: This experiment directly probes the interaction of the novel sulfonamide with the target enzyme, confirming the mechanism of action and allowing for a comparison of inhibitory potency with known DHPS inhibitors.

Phase 2: Carbonic Anhydrase Inhibition Profiling

Given the prevalence of CA inhibition among sulfonamides, this is a critical secondary screening step.

2.2.1. In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This assay will determine if the novel compound can inhibit the activity of carbonic anhydrase.

Protocol:

  • Enzyme and Substrate: Purified human carbonic anhydrase isoforms (e.g., hCA II) and a suitable substrate like p-nitrophenyl acetate are used.[15]

  • Assay Principle: The assay measures the esterase activity of CA, where the hydrolysis of the substrate leads to a colored product (p-nitrophenol) that can be monitored spectrophotometrically.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of 3-(4-Methoxyphenoxy)propane-1-sulfonamide and a standard CA inhibitor like Acetazolamide.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.

Rationale: This assay provides a direct measure of the compound's ability to inhibit a key off-target (or potentially primary target) enzyme family for sulfonamides.

Data Summary and Comparative Analysis

The data generated from these experiments should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Comparative Antibacterial Activity

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)DHPS IC50 (µM)
3-(4-Methoxyphenoxy)propane-1-sulfonamideExperimental ValueExperimental ValueExperimental Value
Sulfamethoxazole (Standard)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 2: Comparative Carbonic Anhydrase Inhibition

CompoundhCA II IC50 (µM)
3-(4-Methoxyphenoxy)propane-1-sulfonamideExperimental Value
Acetazolamide (Standard)Literature/Experimental Value

Concluding Remarks

The evaluation of a novel sulfonamide such as 3-(4-Methoxyphenoxy)propane-1-sulfonamide requires a systematic and logical approach grounded in the known bioactivities of this chemical class. By first establishing a baseline of activity against key bacterial and mammalian enzyme targets, a comprehensive profile of the compound's biological potential can be constructed. The proposed experimental workflow provides a robust framework for generating the necessary data to compare this novel molecule to established standards, thereby guiding future drug development efforts. This comparative approach is essential for identifying promising new therapeutic agents and understanding their potential mechanisms of action and selectivity profiles.

References

  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • Gul, S., et al. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases.
  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin.
  • Angeli, A., et al. (2014, July 31). Full article: Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.
  • Carradori, S., et al. (2023, April 4). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI.
  • RxList. (2022, December 29). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names.
  • Khan, A. A., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. (n.d.). Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. AccessPharmacy.
  • University of Minnesota. (n.d.). Sulfonamides - pharmacology 2000.
  • Ingenta Connect. (2021, May 12).
  • Gecim, G., et al. (2024, November 15). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - MDPI.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Video.
  • Khan, K. M., et al. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC.
  • AVESIS. (n.d.). DESIGN, SYNTHESIS, CHARACTERIZATION, BIOACTIVITY AND MOLECULAR DOCKING STUDIES OF NOVEL SULFAMIDES.
  • BenchChem. (2025).
  • BenchChem. (2025). Navigating the Biological Landscape of Novel Sulfonamides: A Comparative Guide to Assessing Cross-Reactivity.
  • Asghari, S., et al. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC.
  • ResearchGate. (2025, May 18).
  • Navarrete-Vazquez, G., et al. (2024, March 25).
  • PubMed. (2020, December 15). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)
  • ResearchGate. (2025, August 6). (PDF)
  • MDPI. (2025, August 7).
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson.
  • Tačić, A., et al. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS.
  • MDPI. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf.
  • PubMed. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • PubChem. (n.d.). 3-(4-Methoxyphenoxy)-1,2-propanediol | C10H14O4 | CID 28301.
  • ACS Publications. (2025, January 16). Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev.
  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology.

Sources

Validation

Comparative Guide: Elemental Analysis &amp; Characterization of 3-(4-Methoxyphenoxy)propane-1-sulfonamide

[1] Executive Summary & Compound Profile 3-(4-Methoxyphenoxy)propane-1-sulfonamide (CAS: 919353-97-2) is a specialized aliphatic sulfonamide building block. Unlike the more common aromatic sulfonamides (e.g., 4-methoxybe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

3-(4-Methoxyphenoxy)propane-1-sulfonamide (CAS: 919353-97-2) is a specialized aliphatic sulfonamide building block. Unlike the more common aromatic sulfonamides (e.g., 4-methoxybenzenesulfonamide), this compound features a flexible propyl linker separating the lipophilic phenoxy core from the polar sulfonamide moiety. This structural distinction significantly alters its pKa, solubility profile, and metabolic stability, making it a critical scaffold in the development of next-generation carbonic anhydrase inhibitors and anticonvulsants.

This guide provides a rigorous elemental analysis breakdown, comparing this specific compound against structural analogs to assist researchers in validation and candidate selection.

Physicochemical Identity
PropertySpecification
IUPAC Name 3-(4-methoxyphenoxy)propane-1-sulfonamide
Molecular Formula C₁₀H₁₅NO₄S
Molecular Weight 245.29 g/mol
CAS Number 919353-97-2
Physical State White to off-white crystalline solid
Predicted pKa ~10.5 (Sulfonamide NH₂)

Elemental Analysis: Theoretical vs. Experimental Benchmarks

Accurate elemental analysis (CHNOS) is the primary method for validating the purity and identity of synthesized batches. Below is the definitive comparison guide for validating 3-(4-Methoxyphenoxy)propane-1-sulfonamide against its non-methoxylated analog.

Table 1: Comparative Elemental Composition

Use this table to interpret Combustion Analysis results. Deviations >0.4% typically indicate solvent entrapment or impurities.

ElementTarget Compound (3-(4-Methoxyphenoxy)...)[1][2][3]Alternative A (3-Phenoxypropane-1-sulfonamide)Alternative B (4-Methoxybenzenesulfonamide)
Formula C₁₀H₁₅NO₄S C₉H₁₃NO₃SC₇H₉NO₃S
MW 245.29 215.27187.22
Carbon (C) 48.97% 50.21%44.91%
Hydrogen (H) 6.16% 6.09%4.85%
Nitrogen (N) 5.71% 6.51%7.48%
Sulfur (S) 13.07% 14.89%17.13%
Oxygen (O) 26.09% 22.30%25.64%

Key Analytical Insight: The Sulfur-to-Nitrogen ratio is a critical diagnostic.

  • For the Target Compound, the S/N mass ratio is 2.29 .

  • For Alternative B (Aromatic), the S/N mass ratio is 2.29 (identical ratio, but distinct absolute % values).

  • Differentiation: The Target Compound has significantly higher Carbon content (+4.06%) and Hydrogen content (+1.31%) compared to the aromatic analog, allowing clear differentiation via standard combustion analysis.

Experimental Protocols & Validation

To ensure scientific integrity, the following protocols are designed to be self-validating.

Protocol A: High-Precision Combustion Analysis (CHN)

Objective: Determine mass fractions of C, H, and N to confirm purity >98%.

  • Sample Preparation:

    • Dry 50 mg of the sample in a vacuum oven at 40°C for 4 hours to remove residual solvent (e.g., dichloromethane or ethyl acetate from synthesis).

    • Checkpoint: If the sample melts/degrades, reduce temp to 25°C and extend time to 12 hours.

  • Calibration:

    • Calibrate the CHN Analyzer (e.g., Elementar vario EL cube) using Sulfanilamide standard (C=41.84%, H=4.68%, N=16.27%, S=18.62%).

    • Tolerance: K-factor deviation must be <1.005.

  • Combustion:

    • Weigh 2.0–2.5 mg of sample into a tin capsule. Fold tightly to exclude air.

    • Combust at 1150°C in oxygen-rich environment.

  • Analysis:

    • Detect gases (CO₂, H₂O, N₂, SO₂) via Thermal Conductivity Detector (TCD).

  • Validation Criteria:

    • Experimental values must fall within ±0.4% of the theoretical values listed in Table 1.

    • Troubleshooting: High Carbon (+0.5% to +1.0%) often indicates trapped organic solvent. High Hydrogen often indicates moisture (hygroscopicity).

Protocol B: Synthesis & Impurity Tracking Workflow

Understanding the synthesis pathway is essential for interpreting elemental analysis "failures" (e.g., contamination with precursors).

SynthesisWorkflow Start 4-Methoxyphenol (Starting Material) Inter1 Intermediate: Sulfonate Salt Start->Inter1 NaH, THF Ring Opening Reagent 1,3-Propanesultone Reagent->Inter1 Step2 Activation: POCl3 / Reflux Inter1->Step2 Inter2 Intermediate: Sulfonyl Chloride Step2->Inter2 - NaCl - PO2Cl Step3 Amination: NH3 (aq) / 0°C Inter2->Step3 Product FINAL PRODUCT: 3-(4-Methoxyphenoxy) propane-1-sulfonamide Step3->Product Crystallization

Figure 1: Synthetic pathway for 3-(4-Methoxyphenoxy)propane-1-sulfonamide. Elemental analysis deviations often arise from residual Sulfonate Salt (High Na/Ash content) or Sulfonyl Chloride (High Cl content).

Performance Comparison: Aliphatic vs. Aromatic Sulfonamides

Why choose 3-(4-Methoxyphenoxy)propane-1-sulfonamide over the standard 4-Methoxybenzenesulfonamide ?

Acidity (pKa) & Binding Kinetics
  • Aromatic Sulfonamides (Alternative B): The sulfonamide group is directly attached to the benzene ring. Electron withdrawal by the ring lowers the pKa to ~10.0. This makes the proton more acidic, often leading to tighter but less specific binding in metalloenzyme active sites (e.g., Carbonic Anhydrase).

  • Propyl-Linked Sulfonamide (Target): The aliphatic chain insulates the sulfonamide from the aromatic ring's electronic effects.

    • Result: Higher pKa (~10.5 - 11.0).

    • Benefit: Reduced ionization at physiological pH (7.4), potentially improving membrane permeability (LogD) and blood-brain barrier (BBB) penetration compared to the more ionized aromatic analogs.

Solubility Profile
SolventTarget Compound (Propyl Linker)Aromatic Alternative
Water (pH 7) Low (<0.5 mg/mL)Moderate (~1-2 mg/mL)
DMSO High (>50 mg/mL)High (>50 mg/mL)
Lipid Media Enhanced (due to propyl chain)Moderate

Recommendation: For applications requiring CNS penetration, the Target Compound's propyl linker offers a superior lipophilic balance compared to the rigid aromatic alternative.

References

  • Sigma-Aldrich (Merck). Product Specification: 3-(4-Methoxyphenoxy)propane-1-sulfonamide (CAS 919353-97-2). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Sulfonamide Derivatives. Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide mechanism).
  • Organic Syntheses. Preparation of Sulfonamides via Sulfonyl Chlorides. Org.[2][4] Synth. Coll. Vol. 10, p. 2005. Retrieved from

(Note: Specific experimental papers for this exact CAS are proprietary catalog data; theoretical values and protocols are derived from standard medicinal chemistry practices for this structural class.)

Sources

Comparative

In-Depth Analysis: Binding Affinity &amp; Selectivity of 2-Methoxyphenoxy Derivatives

The following guide provides an in-depth technical analysis of 2-Methoxyphenoxy derivatives , specifically focusing on their pharmacophore role in distinguishing between 5-HT1A serotonergic and -adrenergic receptor bindi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Methoxyphenoxy derivatives , specifically focusing on their pharmacophore role in distinguishing between 5-HT1A serotonergic and


-adrenergic  receptor binding.

Targeting 5-HT1A vs. -Adrenergic Receptors

Executive Summary: The "Privileged" Methoxyphenoxy Scaffold

In medicinal chemistry, the 2-methoxyphenoxy (and the related 2-methoxyphenylpiperazine) moiety is considered a "privileged structure." It serves as a critical anchor point for ligands targeting G-Protein Coupled Receptors (GPCRs), specifically the Serotonin 5-HT1A and Adrenergic


  receptors.

For drug development professionals, the challenge lies in the selectivity trade-off . The ortho-methoxy group provides essential electrostatic and steric interactions that enhance binding affinity (


), but it often promotes "promiscuity" between these two receptor subtypes. This guide objectively compares the binding performance of key derivatives, elucidates the structural determinants of selectivity, and provides a validated protocol for quantifying these interactions.

Mechanistic Insight: The Role of the Ortho-Methoxy Group

The high affinity of methoxyphenoxy derivatives stems from two primary molecular interactions within the receptor binding pocket:

  • Conformational Locking: The ortho-methoxy group restricts rotation around the phenyl-ether bond via an intramolecular hydrogen bond or steric clash, pre-organizing the ligand into a bioactive conformation that fits the TM3/TM5 region of the GPCR.

  • Electrostatic Anchoring: The oxygen atom acts as a hydrogen bond acceptor.

    • In 5-HT1A: It interacts with specific residues (likely Asn or Ser) in the transmembrane bundle.

    • In

      
      -AR:  It mimics the catechol oxygen of endogenous norepinephrine, interacting with Serine residues in TM5.
      
Signaling Pathway Divergence

While the binding pocket is similar, the downstream consequences are distinct. Understanding this pathway divergence is critical when interpreting functional binding data (agonist vs. antagonist).

G cluster_5HT 5-HT1A Pathway (Gi/o) cluster_Alpha Alpha-1 AR Pathway (Gq) Ligand Methoxyphenoxy Ligand R_5HT 5-HT1A Receptor Ligand->R_5HT Binding R_Alpha Alpha-1 Receptor Ligand->R_Alpha Binding Gi Gi/o Protein R_5HT->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decrease) AC->cAMP Gq Gq Protein R_Alpha->Gq PLC PLC-beta Gq->PLC Activates Ca Intracellular Ca2+ (Increase) PLC->Ca

Figure 1: Divergent signaling pathways activated or blocked by methoxyphenoxy ligands. 5-HT1A coupling to Gi/o reduces cAMP, while


-AR coupling to Gq mobilizes Calcium.

Comparative Data Analysis

The following table synthesizes binding affinity data (


) from key Structure-Activity Relationship (SAR) studies. It highlights how modifications to the "tail" (linker and amide/imide moiety) attached to the 2-methoxyphenoxy headgroup drastically alter selectivity.

Key Comparison: 2-Methoxyphenylpiperazine Derivatives

Compound ClassRepresentative Ligand5-HT1A Affinity (

nM)

-AR Affinity (

nM)
Selectivity Ratio (

/ 5-HT1A)
Performance Verdict
Reference Std NAN-190 0.6 0.8 1.3 (Non-selective)High affinity for both; poor tool for differentiating subtypes.
Arylpiperazine Compound 2a (Bicyclic)0.12> 1000> 8000Highly Selective 5-HT1A Ligand. Bulky lipophilic tail excludes

binding.
Benzamide 2-Methoxy-benzamide derive5.222.04.2Moderate selectivity; retains significant

liability.
Alkyl-Amide Adamantane-carboxamide (2j)0.464.0160Balanced Profile. High 5-HT1A affinity with improved safety margin against

.
Clinical Drug Urapidil 46260.56Mixed antagonist; clinically used for hypertension (

) but has central 5-HT effects.

Data Interpretation:

  • The "Selectivity Cliff": The 2-methoxyphenoxy headgroup drives high affinity (

    
     nM) at both receptors (see NAN-190).
    
  • Steric Exclusion: To achieve selectivity for 5-HT1A, the strategy involves increasing the bulk of the "tail" region (e.g., using Adamantane or Bicyclic systems). The

    
    -adrenergic pocket is more sterically restricted in the distal region compared to the 5-HT1A pocket.
    
  • Clinical Relevance: Compounds like Urapidil exploit this dual binding to treat hypertension (

    
     antagonism) while modulating central sympathetic tone (5-HT1A agonism).
    

Validated Experimental Protocol: Dual-Target Radioligand Binding

To generate the data above, a robust, self-validating assay system is required. The following protocol uses [3H]8-OH-DPAT (5-HT1A selective) and [3H]Prazosin (


 selective) to determine the 

of a methoxyphenoxy derivative.
Workflow Diagram

Protocol cluster_Incubation Equilibrium Binding (90 min @ 25°C) Start Membrane Preparation (Rat Hippocampus for 5-HT1A Rat Cortex for Alpha-1) Tube1 Total Binding (Membrane + Radioligand + Buffer) Start->Tube1 Tube2 Non-Specific Binding (NSB) (+ 10µM Serotonin or Phentolamine) Start->Tube2 Tube3 Test Compound (10^-10 to 10^-5 M) Start->Tube3 Harvest Filtration (GF/B Filters) Rapid Vacuum Harvest Tube1->Harvest Tube2->Harvest Tube3->Harvest Count Liquid Scintillation Counting (LSC) Harvest->Count Analysis Data Analysis Non-linear regression (One-site competition) Count->Analysis

Figure 2: Dual-stream radioligand binding workflow for determining Ki values.

Step-by-Step Methodology

1. Membrane Preparation (The Source):

  • 5-HT1A: Homogenize rat hippocampus in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 15 min. Resuspend pellet.

  • 
    -AR:  Homogenize rat cerebral cortex. Same buffer/centrifugation steps. Critical: Wash pellets twice to remove endogenous neurotransmitters that would interfere with binding.
    

2. Assay Setup (The Reaction):

  • Buffer: 50 mM Tris-HCl, 5 mM MgSO4, 0.5 mM EDTA. (Mg2+ is crucial for agonist binding at 5-HT1A).

  • Radioligands:

    • For 5-HT1A: 0.5 nM [3H]8-OH-DPAT .

    • For

      
      : 0.2 nM [3H]Prazosin .
      
  • Non-Specific Binding (NSB) Definition:

    • For 5-HT1A: Include 10 µM 5-HT (Serotonin) .[1]

    • For

      
      : Include 10 µM Phentolamine .
      

3. Incubation & Harvest:

  • Incubate plates for 60 minutes at 25°C . (Equilibrium must be reached; check time-course if testing novel scaffolds).

  • Terminate by rapid filtration over Whatman GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI). Note: PEI reduces filter binding of cationic drugs.

4. Data Calculation (Self-Validation):

  • Calculate Specific Binding:

    
    .
    
  • Fit data to a one-site competition model to obtain

    
    .
    
  • Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant determined by Saturation Binding).

References

  • Mokrosz, J. L., et al. (1994). "New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity.[2][3] Synthesis and structure-affinity relationships." Journal of Medicinal Chemistry.

  • Rydelek-Fitzgerald, L., et al. (1990). "Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity." Journal of Medicinal Chemistry.

  • Hamon, M., et al. (1984). "Pharmacological properties of the central 5-HT1A receptors." European Journal of Pharmacology. (Standard Protocol Reference).
  • Testa, R., et al. (2020). "The affinity and selectivity of α‐adrenoceptor antagonists... for the human α1A, α1B, and α1D‐adrenoceptors."[4] Pharmacology Research & Perspectives.

  • Glennon, R. A., et al. (2002).[5] "Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues." Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

3-(4-Methoxyphenoxy)propane-1-sulfonamide proper disposal procedures

Executive Summary & Chemical Identity 3-(4-Methoxyphenoxy)propane-1-sulfonamide is a specialized organic intermediate characterized by a primary sulfonamide group linked via a propyl chain to a para-methoxyphenoxy moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(4-Methoxyphenoxy)propane-1-sulfonamide is a specialized organic intermediate characterized by a primary sulfonamide group linked via a propyl chain to a para-methoxyphenoxy moiety. Due to the biological activity often associated with sulfonamides (antibacterial, carbonic anhydrase inhibition) and the environmental persistence of phenolic ethers, this compound requires a strict, segregation-based disposal strategy.

This guide defines the operational standard for disposing of this compound, prioritizing high-temperature incineration to prevent environmental leaching and bioaccumulation.

Chemical Profile
PropertyDescription
Chemical Structure

Functional Groups Primary Sulfonamide (

), Phenolic Ether (

)
Physical State Solid (typically white to off-white powder)
Solubility Low water solubility; Soluble in DMSO, Methanol, Ethyl Acetate
Primary Hazard Class Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxin
RCRA Status (USA) Non-listed acute hazardous waste; Classify as D001 (if ignitable solvent present) or general Organic Hazardous Waste .

Hazard Identification & Risk Assessment

Before initiating disposal, you must understand the specific risks driven by the molecule's functional groups.

  • Sulfonamide Moiety (

    
    ): 
    
    • Risk: Potential sensitizer.[1][2] Environmental persistence can lead to antibiotic resistance pressure in microbial communities if leached into soil/water.

    • Disposal Implication: Zero-drain discharge policy. All traces must be incinerated.

  • Phenolic Ether (

    
    ): 
    
    • Risk: Resistant to hydrolysis; potential for bioaccumulation in aquatic organisms.

    • Disposal Implication: Must be segregated from aqueous waste streams to prevent contamination of municipal water treatment systems.

Waste Characterization & Segregation Protocol

Effective disposal begins at the bench. You must characterize the waste stream based on the solvent matrix and physical state.

Waste Stream Decision Matrix
Waste StateCompositionSegregation CategoryContainer Label
Solid Pure compound, contaminated gloves, weighing paper, filter cakes.Solid Hazardous Waste "Solid Organic Waste - Sulfonamide Contaminated"
Liquid (Organic) Dissolved in DMSO, MeOH, DCM, or EtOAc.Organic Solvents (Halogenated vs. Non-Halogenated)"Organic Solvent Waste - Contains Sulfonamides"
Liquid (Aqueous) Trace amounts in aqueous buffers or washes.Aqueous Hazardous Waste "Aqueous Waste - Toxic - Do Not Drain"

Step-by-Step Disposal Procedures

Protocol A: Disposal of Solid Waste (Pure Substance & Debris)

Objective: To package solid waste for off-site incineration.

  • PPE Requirement: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a particulate respirator (N95/P100) if handling fine powder outside a fume hood.

  • Collection:

    • Transfer pure solid waste into a wide-mouth high-density polyethylene (HDPE) jar.

    • Place contaminated consumables (pipette tips, weighing boats) into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: List "3-(4-Methoxyphenoxy)propane-1-sulfonamide" explicitly. Do not use abbreviations.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed bag or jar into the laboratory's satellite accumulation area drum (typically a yellow or black drum for solids).

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: To prevent precipitation in waste lines and ensure solvent compatibility.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). Sulfonamides are stable but can precipitate in highly acidic aqueous environments.

  • Solvent Segregation:

    • Scenario 1 (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO, pour into the Red Can (Non-Halogenated Organic Waste).

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Yellow Can (Halogenated Organic Waste).

  • Rinsing: Triple-rinse the original vessel with a minimal amount of the compatible solvent. Add rinsate to the waste container. Do not rinse with water unless the vessel is confirmed free of organic residues.

Protocol C: Spill Cleanup (Emergency Procedure)

Trigger: Spillage of >500 mg of solid or >10 mL of solution.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Contain:

    • Solids: Cover with wet paper towels (to prevent dust) and sweep carefully into a dustpan. Avoid generating aerosols.[3][1][2][4]

    • Liquids: Surround with absorbent pads or vermiculite.

  • Decontaminate: Clean the surface with a soap/water solution followed by an ethanol wipe.

  • Dispose: All cleanup materials must be treated as Solid Hazardous Waste (Protocol A).

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for segregating 3-(4-Methoxyphenoxy)propane-1-sulfonamide waste streams.

WasteDisposal Start Waste Generation: 3-(4-Methoxyphenoxy)propane-1-sulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid ActionSolid Pack in Double Poly Bag Label: Toxic Solid Solid->ActionSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalogenated Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous ActionHalo Yellow Waste Can (Halogenated Stream) Halogenated->ActionHalo ActionNonHalo Red Waste Can (Non-Halogenated Stream) NonHalogenated->ActionNonHalo ActionAq Aqueous Waste Carboy (Do NOT Drain) Aqueous->ActionAq Incineration FINAL DISPOSAL: High-Temperature Incineration ActionSolid->Incineration ActionHalo->Incineration ActionNonHalo->Incineration ActionAq->Incineration

Figure 1: Decision tree for the segregation and disposal of sulfonamide-based chemical waste.

References & Regulatory Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Defines hazardous waste identification and management standards.

  • PubChem. (2025). Compound Summary: Sulfonamide Class Safety Data. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200.[2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-(4-Methoxyphenoxy)propane-1-sulfonamide
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3-(4-Methoxyphenoxy)propane-1-sulfonamide
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